molecular formula C8H6ClFO B117306 4'-Chloro-3'-fluoroacetophenone CAS No. 151945-84-5

4'-Chloro-3'-fluoroacetophenone

Cat. No.: B117306
CAS No.: 151945-84-5
M. Wt: 172.58 g/mol
InChI Key: ATZHNDSADJDUPJ-UHFFFAOYSA-N
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Description

4'-Chloro-3'-fluoroacetophenone (CAS RN 151945-84-5 ) is an aromatic ketone with the molecular formula C 8

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chloro-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZHNDSADJDUPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396887
Record name 4'-Chloro-3'-fluoroacetophenone
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URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151945-84-5
Record name 4'-Chloro-3'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-3'-fluoroacetophenone
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Foundational & Exploratory

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone (CAS: 151945-84-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a key building block in the synthesis of a variety of organic molecules. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific reactivity and properties that are highly valuable in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, spectroscopic data, and its applications in the development of therapeutic agents.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(4-chloro-3-fluorophenyl)ethanone, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 151945-84-5[2][3][4]
Molecular Formula C₈H₆ClFO[1][2][3]
Molecular Weight 172.58 g/mol [1][3]
Appearance White to almost white powder or lump[1]
Melting Point 41 - 45 °C[1]
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethanone[3]
Synonyms 4-Chloro-3-fluoroacetophenone, 1-acetyl-4-chloro-3-fluorobenzene[2]
InChI InChI=1S/C8H6ClFO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-4H,1H3[3]
SMILES CC(=O)C1=CC(=C(C=C1)Cl)F[3]

Spectroscopic Data

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the methyl protons (singlet, ~2.6 ppm) and aromatic protons (multiplets, ~7.5-8.0 ppm) with coupling patterns influenced by the chloro and fluoro substituents.
¹³C NMR Resonances for the carbonyl carbon (~195 ppm), methyl carbon (~26 ppm), and distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns affected by the electronegative halogen atoms.
FT-IR (cm⁻¹) Characteristic absorption bands for the carbonyl (C=O) stretch (~1680-1700 cm⁻¹), C-Cl stretch (~700-800 cm⁻¹), C-F stretch (~1200-1300 cm⁻¹), and aromatic C-H and C=C vibrations.
Mass Spectrometry (m/z) A molecular ion peak [M]⁺ at approximately 172, with a characteristic [M+2]⁺ isotope peak for chlorine. Fragmentation would likely involve the loss of the methyl group (m/z 157) and the acetyl group (m/z 129).[5][6]

Synthesis of this compound

The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation.[7]

Reagents:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition is complete, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 1-Chloro-2-fluorobenzene 1-Chloro-2-fluorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation 1-Chloro-2-fluorobenzene->Friedel-Crafts Acylation Acetyl chloride Acetyl chloride Acetyl chloride->Friedel-Crafts Acylation AlCl3 (Lewis Acid) AlCl3 (Lewis Acid) AlCl3 (Lewis Acid)->Friedel-Crafts Acylation DCM (Solvent) DCM (Solvent) DCM (Solvent)->Friedel-Crafts Acylation 0°C to RT 0°C to RT 0°C to RT->Friedel-Crafts Acylation This compound This compound Friedel-Crafts Acylation->this compound

Caption: Synthesis of this compound.

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those with analgesic and anti-inflammatory properties.[1] Its utility often lies in its ability to serve as a scaffold for the construction of heterocyclic systems, such as pyrazoles.

Synthesis of Pyrazole Derivatives for Analgesic and Anti-inflammatory Agents

A common synthetic route involves the reaction of this compound with hydrazine derivatives to form pyrazole rings. These pyrazole-containing molecules have been investigated for their potential as analgesic and anti-inflammatory agents.

4.1.1. Experimental Protocol: Synthesis of a Pyrazole Derivative

This is a general procedure for the synthesis of a pyrazole derivative from this compound.[8]

Reagents:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Wash the crude product with cold ethanol and dry to obtain the pyrazole derivative.

  • Further purification can be achieved by recrystallization.

G cluster_conditions Conditions This compound This compound Condensation & Cyclization Condensation & Cyclization This compound->Condensation & Cyclization Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Condensation & Cyclization Pyrazole Derivative Pyrazole Derivative Condensation & Cyclization->Pyrazole Derivative Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Condensation & Cyclization Acetic Acid (Catalyst) Acetic Acid (Catalyst) Acetic Acid (Catalyst)->Condensation & Cyclization Reflux Reflux Reflux->Condensation & Cyclization

Caption: Synthesis of a pyrazole derivative.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate safety precautions in a well-ventilated area.

Hazard Statements:

  • H315: Causes skin irritation.[9]

  • H319: Causes serious eye irritation.[9]

  • H335: May cause respiratory irritation.[9]

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin irritation occurs, get medical advice/attention.

Conclusion

This compound is a versatile and important building block in organic synthesis, particularly for the development of new pharmaceutical agents. Its synthesis via Friedel-Crafts acylation is a well-established method. The presence of both chlorine and fluorine atoms on the aromatic ring provides unique electronic properties and opportunities for further functionalization, making it a valuable precursor for creating diverse molecular architectures with potential therapeutic applications. Researchers and drug development professionals can leverage the reactivity of this compound to explore novel chemical space in the quest for new and improved medicines.

References

In-Depth Technical Guide: 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a versatile building block in organic synthesis. Its substituted phenyl ring makes it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[1] The presence of both chlorine and fluorine atoms on the aromatic ring can influence the molecule's reactivity and the properties of its derivatives, making it a compound of interest for developing new chemical entities with potential biological activity.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a detailed, plausible experimental protocol for its synthesis and analysis.

Chemical and Physical Properties

The following tables summarize the key physical and chemical properties of this compound.

Table 1: General Properties

PropertyValueReference
CAS Number 151945-84-5[1][2][3][4]
Molecular Formula C₈H₆ClFO[1][2][4]
Molecular Weight 172.58 g/mol [1][2][4]
Appearance White to almost white powder or lump[1][3]
Purity ≥98% (GC)[1]

Table 2: Physical Properties

PropertyValueNotesReference
Melting Point 41 - 45 °C[1][5]
Boiling Point 247.6 ± 20.0 °CPredicted[5]
Density 1.258 ± 0.06 g/cm³Predicted[5]
Solubility Slightly soluble in water.

Spectroscopic Data

Table 3: Predicted Spectroscopic Data

TechniqueExpected Peaks/Signals
¹H NMR Aromatic protons (multiplets), methyl protons (singlet).
¹³C NMR Carbonyl carbon, aromatic carbons, methyl carbon.
IR Spectroscopy C=O stretch (ketone), C-Cl stretch, C-F stretch, aromatic C-H and C=C stretches.
Mass Spectrometry Molecular ion peak (M⁺) and characteristic fragmentation pattern.

Experimental Protocols

The synthesis of this compound can be achieved via a Friedel-Crafts acylation of 2-chloro-1-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Synthesis of this compound

Reaction Scheme:

Materials:

  • 2-Chloro-1-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred suspension over 15-20 minutes.

  • Addition of Substrate: Add 2-chloro-1-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts. A suitable method would involve a capillary column (e.g., DB-5ms) with a temperature program.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product. ¹H and ¹³C NMR spectra should be recorded in a suitable deuterated solvent (e.g., CDCl₃).

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule, particularly the carbonyl group of the ketone.

Safety and Handling

This compound is an irritant.[2]

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Start Materials: 2-Chloro-1-fluorobenzene Acetyl chloride AlCl₃, DCM reaction Friedel-Crafts Acylation (0°C to RT) start->reaction quench Quenching (Ice/HCl) reaction->quench extraction Extraction (DCM) quench->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying (MgSO₄/Na₂SO₄) washing->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification analysis Analysis (GC-MS, NMR, IR) purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Synthesis and Purification Workflow.

Applications

This compound is primarily used as an intermediate in the synthesis of more complex molecules.[1] Its applications are found in:

  • Pharmaceutical Development: As a starting material for the synthesis of novel drug candidates.[1]

  • Agrochemical Research: In the development of new herbicides and pesticides.[1]

  • Materials Science: As a precursor for specialty polymers and other materials.

Conclusion

This compound is a valuable synthetic intermediate with a range of potential applications in research and development. This guide has provided a summary of its key chemical properties, a detailed plausible experimental protocol for its preparation, and essential safety information. While specific experimental spectroscopic data is not widely available, the information provided herein serves as a comprehensive resource for researchers working with this compound.

References

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4'-Chloro-3'-fluoroacetophenone, a halogenated benzene derivative of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document details its molecular structure, physicochemical properties, and a representative synthetic protocol.

Molecular Structure and Identification

This compound is an aromatic ketone characterized by the presence of a chloro and a fluoro substituent on the phenyl ring. Its unique electronic and structural properties make it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Below is a two-dimensional representation of the molecular structure.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethan-1-one[2][3][4][5]
CAS Number 151945-84-5[6]
Molecular Formula C₈H₆ClFO[6]
SMILES CC(=O)C1=CC(F)=C(Cl)C=C1[5]
InChI Key ATZHNDSADJDUPJ-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Molecular Weight 172.58 g/mol [6]
Appearance White to almost white powder or lump[7]
Melting Point 41.0 to 45.0 °C[7]
Boiling Point 247.6 ± 20.0 °C (Predicted)
Density 1.258 ± 0.06 g/cm³ (Predicted)
Purity >98.0% (GC)[7]
Solubility Slightly soluble in water. Incompatible with strong oxidizing agents.[8]

Synthesis Protocol

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.[9][10] This electrophilic aromatic substitution reaction involves the introduction of an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Reaction:

1-Chloro-2-fluorobenzene + Acetyl chloride --(AlCl₃)--> this compound

Experimental Workflow:

The following diagram illustrates a general workflow for the synthesis of this compound via Friedel-Crafts acylation.

G start Start reactants Charge reactor with 1-chloro-2-fluorobenzene and solvent (e.g., DCM) start->reactants catalyst Add Lewis acid catalyst (e.g., AlCl₃) under inert atmosphere and cool reactants->catalyst addition Slowly add acetyl chloride while maintaining low temperature catalyst->addition reaction Allow reaction to proceed at room temperature addition->reaction quench Quench the reaction with ice-cold dilute HCl reaction->quench extraction Extract the product with an organic solvent quench->extraction wash Wash the organic layer with brine extraction->wash dry Dry the organic layer over anhydrous Na₂SO₄ wash->dry evaporate Evaporate the solvent dry->evaporate purify Purify the crude product (e.g., by recrystallization or column chromatography) evaporate->purify end Obtain pure This compound purify->end

Caption: General workflow for Friedel-Crafts acylation.

Detailed Methodology:

  • Reaction Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet is charged with 1-chloro-2-fluorobenzene and a suitable inert solvent (e.g., dichloromethane).

  • Catalyst Addition : The flask is cooled in an ice bath, and a Lewis acid catalyst, such as anhydrous aluminum chloride, is added portion-wise under a nitrogen atmosphere.

  • Acylating Agent Addition : Acetyl chloride is added dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 5 °C.

  • Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Work-up : The reaction is quenched by carefully pouring the mixture into a beaker of crushed ice and dilute hydrochloric acid.

  • Extraction and Purification : The product is extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Safety and Handling

This compound is an irritant. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

The Synthesis and Discovery of 4'-Chloro-3'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a key halogenated aromatic ketone that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both chloro and fluoro groups on the acetophenone scaffold, provides a valuable platform for the development of novel bioactive molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and data presentation for researchers in the field of drug discovery and organic synthesis.

Introduction

This compound (CAS No. 151945-84-5) is a significant building block in medicinal chemistry and materials science.[1] The presence of halogen atoms on the phenyl ring enhances its utility in organic synthesis, allowing for a variety of chemical transformations.[1] Notably, it is a crucial intermediate in the preparation of analgesics and anti-inflammatory drugs.[1] The fluorinated aromatic moiety is a common feature in many modern pharmaceuticals, often introduced to improve metabolic stability and binding affinity.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 151945-84-5--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₈H₆ClFO--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 172.58 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance White to almost white powder or lump--INVALID-LINK--
Melting Point 41 - 45 °C--INVALID-LINK--
Boiling Point 247.6 ± 20.0 °C (Predicted)--INVALID-LINK--
Purity ≥ 98% (GC)--INVALID-LINK--

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

General Reaction Scheme

The overall reaction is as follows:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product R1 1-Chloro-2-fluorobenzene P1 This compound R1->P1 R2 Acetyl Chloride R2->P1 C1 AlCl₃ (Lewis Acid) S1 Dichloromethane (Solvent) G cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Aromatization A Acetyl Chloride C Acylium Ion (Electrophile) A->C B AlCl₃ B->C D [AlCl₄]⁻ E 1-Chloro-2-fluorobenzene F Sigma Complex (Carbocation Intermediate) C->F G This compound D->G E->F F->G H HCl I AlCl₃ (regenerated)

References

Spectroscopic and Physicochemical Profile of 4'-Chloro-3'-fluoroacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for the compound 4'-Chloro-3'-fluoroacetophenone (CAS No: 151945-84-5). Due to the limited availability of direct experimental spectroscopic data in publicly accessible databases, this document presents a combination of computed data for the target molecule and experimental data for structurally related compounds to offer a predictive and comparative analysis. This guide also outlines generalized experimental protocols for the spectroscopic techniques discussed and includes a workflow for the general spectroscopic analysis of a chemical compound.

Introduction

This compound is a halogenated aromatic ketone of interest in synthetic chemistry and drug discovery. Its substituted phenyl ring makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic and physical properties is essential for its identification, characterization, and utilization in research and development.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₆ClFOPubChem
Molecular Weight 172.58 g/mol PubChem
Exact Mass 172.0091207 DaPubChem
CAS Number 151945-84-5PubChem
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethanonePubChem

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.6Singlet3H-CH₃
~7.5 - 7.9Multiplet3HAromatic Protons

3.1.2. Experimental ¹H NMR Data for Related Compounds

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
4'-Chloroacetophenone 2.61Singlet3H-CH₃CDCl₃
7.45Doublet2HAromatic Protons
7.91Doublet2HAromatic Protons
4'-Fluoroacetophenone 2.58Singlet3H-CH₃CDCl₃
7.13Triplet2HAromatic Protons
7.97-8.00Quartet2HAromatic Protons

3.1.3. Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~26-CH₃
~115 - 140Aromatic Carbons
~195C=O

3.1.4. Experimental ¹³C NMR Data for Related Compounds

CompoundChemical Shift (δ) ppmAssignmentSolvent
4'-Chloroacetophenone 26.5, 128.9, 129.7, 135.4, 139.6, 196.8-CH₃, Aromatic Carbons, C=OCDCl₃
4'-Fluoroacetophenone 26.5, 115.5, 115.7, 130.9, 131.0, 133.6, 196.4-CH₃, Aromatic Carbons, C=OCDCl₃
Infrared (IR) Spectroscopy

3.2.1. Predicted IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~1700-1680StrongC=O Stretch (Ketone)
~1600-1450Medium-StrongAromatic C=C Stretch
~1250-1000StrongC-F Stretch
~850-750StrongC-Cl Stretch

3.2.2. Experimental IR Data for Related Compounds

CompoundWavenumber (cm⁻¹)Assignment
Acetophenone 1680 - 1700C=O Stretch
3000 - 3100Aromatic C-H Stretch
2960, 2870Methyl C-H Stretch
Mass Spectrometry (MS)

3.3.1. Predicted Mass Spectrometry Data for this compound

m/zIon
172/174[M]⁺ (Molecular Ion, showing isotopic pattern for Cl)
157/159[M-CH₃]⁺
129/131[M-COCH₃]⁺
43[CH₃CO]⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of acetophenone derivatives.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrument : A standard NMR spectrometer (e.g., 400 or 500 MHz).

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR)
  • Sample Preparation : Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument : A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization : The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The abundance of each ion is measured by a detector.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow and Pathway Visualization

As no specific signaling pathways involving this compound have been documented in the searched literature, a generalized workflow for the spectroscopic analysis of a chemical compound is presented below.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Chemical Compound (this compound) Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation Process->Interpret Structure Structure Elucidation/ Confirmation Interpret->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion

This technical guide has compiled the available physicochemical and predicted spectroscopic data for this compound. While direct experimental spectra are currently scarce in the public domain, the provided data for related compounds and generalized experimental protocols offer a valuable resource for researchers working with this molecule. The presented workflow illustrates the standard process for chemical characterization using spectroscopic methods. Further experimental investigation is warranted to fully characterize the spectroscopic properties of this compound.

Technical Guide: 1-(4-chloro-3-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 1-(4-chloro-3-fluorophenyl)ethanone, a halogenated aromatic ketone. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide covers the compound's chemical and physical properties, safety and handling information, and its potential applications as a chemical intermediate. A representative experimental protocol for a reaction involving a similar chemical structure is also provided for illustrative purposes.

Chemical Identity and Properties

1-(4-chloro-3-fluorophenyl)ethanone is a substituted acetophenone that serves as a key intermediate in various organic syntheses.[1] Its chemical structure and properties are summarized below.

PropertyValueSource
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethanone[2][3]
Synonyms 4'-Chloro-3'-fluoroacetophenone, 1-acetyl-4-chloro-3-fluorobenzene[3][4]
CAS Number 151945-84-5[2][3][4]
Molecular Formula C₈H₆ClFO[3][4]
Molecular Weight 172.58 g/mol [3][4]
Physical Form Solid[2]
Purity Typically ≥95%[2]
InChI Key ATZHNDSADJDUPJ-UHFFFAOYSA-N[2][3]
SMILES CC(=O)C1=CC(=C(C=C1)Cl)F[3]
Storage Temperature Room Temperature[2]

Safety and Handling

1-(4-chloro-3-fluorophenyl)ethanone is classified as a hazardous substance.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

GHS Hazard Statements: [2][3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Precautionary Statements: [2]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

Applications in Research and Development

As a substituted acetophenone, 1-(4-chloro-3-fluorophenyl)ethanone is a valuable building block in organic synthesis. The presence of chloro and fluoro substituents on the phenyl ring, along with the reactive ketone functional group, allows for a variety of chemical transformations. It can be a precursor for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Halogenated phenyl ketones are important intermediates in the synthesis of various pharmaceuticals.

Experimental Protocols

While specific, detailed experimental protocols for 1-(4-chloro-3-fluorophenyl)ethanone are not widely published, a general procedure for a reaction where this compound could be utilized as a starting material is provided below for illustrative purposes. This protocol describes the alpha-bromination of an acetophenone derivative, a common reaction to introduce further functionality.

Protocol: Alpha-Bromination of a Substituted Acetophenone

This protocol is a general representation and may require optimization for specific substrates.

Materials:

  • Substituted acetophenone (e.g., 1-(4-chloro-3-fluorophenyl)ethanone)

  • N-Bromosuccinimide (NBS)

  • Polyethylene glycol (PEG-400)

  • Water

  • Stirring apparatus

  • Reaction vessel

Procedure:

  • A mixture of the acetophenone (1.0 equivalent) and N-bromosuccinimide (NBS) (1.0 equivalent) is added to a mixture of PEG-400 and water.

  • The reaction mixture is stirred at room temperature.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

This is a generalized protocol adapted from similar syntheses and should be performed with appropriate safety precautions in a laboratory setting.

Visualizations

Synthesis Pathway

The following diagram illustrates a common synthetic route to produce substituted acetophenones like 1-(4-chloro-3-fluorophenyl)ethanone, the Friedel-Crafts acylation.

G cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst cluster_product Product 1_chloro_2_fluorobenzene 1-Chloro-2-fluorobenzene friedel_crafts Friedel-Crafts Acylation 1_chloro_2_fluorobenzene->friedel_crafts acetyl_chloride Acetyl Chloride acetyl_chloride->friedel_crafts product 1-(4-chloro-3-fluorophenyl)ethanone friedel_crafts->product lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->friedel_crafts

Caption: Synthesis of 1-(4-chloro-3-fluorophenyl)ethanone.

Potential Reaction Workflow

This diagram shows a logical workflow for a subsequent reaction using 1-(4-chloro-3-fluorophenyl)ethanone as a starting material for further chemical modification.

G start 1-(4-chloro-3-fluorophenyl)ethanone reaction Alpha-Bromination (e.g., with NBS) start->reaction intermediate α-Bromo-1-(4-chloro-3- fluorophenyl)ethanone reaction->intermediate further_synthesis Further Synthetic Steps (e.g., Heterocycle Formation) intermediate->further_synthesis

Caption: Potential synthetic utility of the target compound.

References

Physical properties of 4'-Chloro-3'-fluoroacetophenone (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 4'-Chloro-3'-fluoroacetophenone, with a specific focus on its melting and boiling points. The information herein is compiled for use by researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

This compound is a halogenated benzene derivative with the chemical formula C₈H₆ClFO.[1] It presents as a white to pale yellow crystalline powder or fused solid at room temperature.[2]

Data Summary

The quantitative physical property data for this compound is summarized in the table below for ease of reference and comparison.

Physical PropertyValueSource
Melting Point41.0 to 45.0 °C[3][4][5]
Melting Point36.0 to 46.0 °C[2]
Boiling Point247.6 ± 20.0 °C (Predicted)[4][5]

Experimental Protocols

Precise determination of physical properties such as melting and boiling points is fundamental for the characterization and quality control of chemical compounds. While specific experimental data for the determination of these properties for this compound is not publicly detailed, the following sections describe the standard methodologies employed for such analyses.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state.[6] It is a crucial indicator of purity, as impurities tend to depress and broaden the melting range.[6] The capillary method is a common and reliable technique for determining the melting point.

Principle: A small, powdered sample of the compound is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)[7]

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle (for sample preparation)

Procedure:

  • Sample Preparation: The crystalline sample must be completely dry and finely powdered to ensure uniform heat distribution.[6] A small amount of the powdered sample is introduced into the open end of a capillary tube and compacted at the sealed bottom.[8][9]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[9] A preliminary, rapid heating can be performed to determine an approximate melting range.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[9]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[10] For small sample quantities, the capillary method is a widely used technique.[11]

Principle: A small amount of the liquid is heated in a test tube containing an inverted capillary tube. As the liquid heats, the air in the capillary is replaced by the substance's vapor. At the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary. The temperature at which the liquid re-enters the capillary upon cooling is the boiling point.[11][12]

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)[10][12]

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or hot plate)

Procedure:

  • Sample Preparation: A small volume of the liquid is placed in the small test tube.

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end-down into the liquid in the test tube. The test tube is then attached to a thermometer, and the assembly is immersed in a heating bath.[10][12]

  • Heating: The heating bath is heated gently. As the temperature rises, air will be expelled from the capillary tube, eventually being replaced by the vapor of the liquid.[11]

  • Observation: The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. The heat source is then removed.[11]

  • Boiling Point Reading: The temperature is recorded at the moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[11][12]

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of a chemical compound like this compound.

G Workflow for Physical Property Determination cluster_0 Sample Preparation cluster_1 Melting Point Determination cluster_2 Boiling Point Determination cluster_3 Data Analysis & Reporting A Obtain Pure Sample B Grind to Fine Powder (for Melting Point) A->B F Place Sample in Test Tube C Pack Capillary Tube B->C D Heat in Apparatus C->D E Record Melting Range D->E K Tabulate Results E->K G Insert Inverted Capillary F->G H Heat in Bath G->H I Observe Bubbles & Cooling H->I J Record Boiling Point I->J J->K L Compare with Literature K->L M Assess Purity L->M

Caption: Logical workflow for determining the melting and boiling points of a chemical compound.

References

Commercial suppliers of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key building block in synthetic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development who utilize this versatile intermediate. This document covers its chemical properties, commercial availability, and practical applications, including a detailed experimental protocol for a common synthetic transformation.

Chemical Properties and Specifications

This compound is a halogenated benzene derivative recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, provides unique reactivity for creating more complex molecules.[1] This compound is particularly valuable in medicinal chemistry for facilitating the formation of carbon-carbon bonds, which is a fundamental process in the development of novel therapeutic agents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 151945-84-5
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol [1]
Appearance White to almost white or pale yellow powder, crystals, or lump[1]
Melting Point 41 - 45 °C[1]
Solubility Slightly soluble in water
Synonyms 1-(4-Chloro-3-fluorophenyl)ethanone, 4-Chloro-3-fluoroacetophenone[2]

Commercial Suppliers

This compound is readily available from a variety of chemical suppliers, typically at research-grade purity. The table below summarizes the offerings from several prominent vendors. Please note that prices are subject to change and may vary based on institutional contracts and promotions.

Table 2: Commercial Availability of this compound

SupplierPurityAvailable Quantities
Thermo Scientific Chemicals ≥96.0% or 97%1 g, 5 g, 25 g
Santa Cruz Biotechnology Research GradeInquire for details
Chem-Impex ≥ 98% (GC)1 g, 5 g, 10 g, 25 g
Tokyo Chemical Industry (TCI) >98.0% (GC)1 g, 5 g
AK Scientific Not specified1 g
Dabos 98%5 g

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as an irritant.

  • Hazard Statements :

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements :

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is incompatible with strong oxidizing agents. Standard laboratory safety protocols, including the use of a fume hood and appropriate personal protective equipment (PPE), should be followed when handling this compound.

Application in Organic Synthesis: Chalcone Formation

A common and important reaction involving acetophenones is the Claisen-Schmidt condensation, a base-catalyzed aldol condensation, to form chalcones (α,β-unsaturated ketones).[3] Chalcones are valuable precursors for synthesizing various biologically active heterocyclic compounds like flavonoids and pyrazolines.[1] The following section details a representative protocol for this transformation using this compound.

G General Reaction Scheme: Claisen-Schmidt Condensation cluster_reactants Reactants cluster_product Product cluster_reagents Reagents R1 This compound p1 R1->p1 R2 Aromatic Aldehyde (e.g., Benzaldehyde) R2->p1 P1 Chalcone Derivative C1 Base Catalyst (NaOH) Solvent (Ethanol) C1->p1 p1->P1 Claisen-Schmidt Condensation

Caption: General reaction scheme for the synthesis of a chalcone derivative.

Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-phenylprop-2-en-1-one

This protocol describes the base-catalyzed aldol condensation of this compound with benzaldehyde.

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • 95% Ethanol

  • 15 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • Crushed ice

Equipment:

  • Conical vial or round-bottom flask

  • Magnetic stirrer and spin vane/bar

  • Mortar and pestle (for solvent-free alternative)

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Beakers

  • Spatula

Procedure:

  • Reaction Setup : In a conical vial, dissolve 1.0 mmol of this compound and 1.0 mmol of benzaldehyde in 2 mL of 95% ethanol. Begin stirring the mixture.[4]

  • Base Addition : To the stirring solution, add 0.20 mL of 15 M aqueous sodium hydroxide solution dropwise.[4]

  • Reaction : Cap the vial and continue to stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate, which is the chalcone product. The reaction may take anywhere from 30 minutes to several hours, and in some cases, the mixture may solidify.[4]

  • Quenching and Isolation : Once the reaction is complete (indicated by the cessation of further precipitation or solidification), break up any solid mass with a spatula.[4] Pour the reaction mixture into a beaker containing approximately 5 mL of an ice-water slurry.[1]

  • Filtration : Stir the slurry thoroughly to ensure complete precipitation of the crude product. Collect the solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing : Wash the collected solid on the filter with several portions of cold deionized water until the filtrate is neutral.

  • Drying : Allow the product to air-dry on the filter paper or in a desiccator to obtain the crude chalcone.

Purification:

  • The crude product can be purified by recrystallization. 95% ethanol is a common solvent for recrystallizing chalcones.[3][4] Dissolve the crude solid in a minimum amount of hot ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.

G Experimental Workflow for Chalcone Synthesis A 1. Dissolve Reactants (this compound & Benzaldehyde in Ethanol) B 2. Add NaOH Catalyst (Dropwise with Stirring) A->B C 3. Stir at Room Temp (Allow Precipitate to Form) B->C D 4. Quench Reaction (Pour into Ice Water) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Solid (Cold Deionized Water) E->F G 7. Dry Crude Product F->G H 8. Purify by Recrystallization (Hot 95% Ethanol) G->H I 9. Isolate Pure Crystals (Vacuum Filtration) H->I J 10. Characterize Product (TLC, MP, NMR, IR) I->J

Caption: Step-by-step workflow for the synthesis and purification of a chalcone.

Conclusion

This compound is a valuable and commercially accessible intermediate for chemical synthesis. Its unique substitution pattern makes it a versatile building block for creating a diverse range of molecules, particularly in the fields of medicinal chemistry and drug discovery. The straightforward application of this compound in well-established reactions, such as the Claisen-Schmidt condensation, underscores its utility for researchers and drug development professionals. Proper safety precautions are necessary when handling this irritant compound.

References

An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone: A Key Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of a variety of organic compounds, most notably in the development of pharmaceutical agents. Its unique substitution pattern provides a versatile scaffold for medicinal chemists, enabling the construction of complex molecules with specific biological activities. This technical guide provides a comprehensive overview of its chemical identity, properties, synthesis, and applications, with a particular focus on its role in the development of targeted cancer therapies.

Chemical Identity and Alternate Names

This compound is systematically known by its IUPAC name, 1-(4-chloro-3-fluorophenyl)ethan-1-one .[1][2] It is also commonly referred to by several other names and identifiers in commercial and research settings.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethan-1-one[1][2]
CAS Number 151945-84-5[3][4]
Molecular Formula C₈H₆ClFO[3][4]
Molecular Weight 172.58 g/mol [3][4]
InChI Key ATZHNDSADJDUPJ-UHFFFAOYSA-N[2]
PubChem CID 3822077[3]
MDL Number MFCD04115858[3]

Synonyms and Alternate Names:

  • 4-Chloro-3-fluoroacetophenone[4]

  • 1-Acetyl-4-chloro-3-fluorobenzene[4]

  • Ethanone, 1-(4-chloro-3-fluorophenyl)-

Physicochemical Properties

This compound is a white to off-white or pale yellow solid at room temperature, often appearing as a powder, crystals, or a crystalline lump.[2][3] It exhibits slight solubility in water and is incompatible with strong oxidizing agents.

Table 2: Physicochemical Data

PropertyValue
Appearance White to pale yellow powder, crystals, or crystalline powder[2][3]
Melting Point 41 - 45 °C[3]
Boiling Point (Predicted) 247.6 ± 20.0 °C[5]
Density (Predicted) 1.258 ± 0.06 g/cm³[5]
Solubility Slightly soluble in water[6]

Synthesis and Purification

The primary method for the synthesis of this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride or acetic anhydride

  • Anhydrous aluminum chloride (AlCl₃) as a Lewis acid catalyst

  • Anhydrous dichloromethane (DCM) as a solvent

  • Hydrochloric acid (HCl) for quenching

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate for drying

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension.

  • To this mixture, add 1-chloro-2-fluorobenzene dropwise, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., hexane or a mixture of ethyl acetate and hexane) and allow it to cool slowly to form crystals, which are then collected by filtration.

  • Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

Spectral Data Interpretation

Table 3: Predicted Spectral Data

TechniquePredicted Key Features
¹H NMR A singlet for the methyl protons (CH₃) around δ 2.6 ppm. Aromatic protons will appear as multiplets in the region of δ 7.5-8.0 ppm, showing complex splitting patterns due to coupling with each other and the fluorine atom.
¹³C NMR A signal for the carbonyl carbon (C=O) around δ 195-197 ppm. A signal for the methyl carbon (CH₃) around δ 26-27 ppm. Aromatic carbons will appear in the range of δ 115-165 ppm, with the carbon attached to the fluorine showing a large C-F coupling constant.
FTIR (cm⁻¹) A strong absorption band for the carbonyl group (C=O) stretch around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and methyl groups will be observed around 2900-3100 cm⁻¹. C-F and C-Cl stretching vibrations will appear in the fingerprint region (below 1400 cm⁻¹).
Mass Spec. The molecular ion peak (M⁺) would be observed at m/z 172, with a characteristic M+2 peak at m/z 174 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom. A prominent fragment ion would be observed at m/z 157, corresponding to the loss of a methyl group ([M-CH₃]⁺).

Applications in Drug Development

This compound is a valuable building block in the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[3]

Synthesis of Trametinib

A significant application of this compound is as a key starting material in the synthesis of Trametinib (Mekinist®), a potent and selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1 and MEK2).[7] Trametinib is used in the treatment of various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer, particularly those with BRAF mutations.[8]

The synthesis of Trametinib involves a multi-step process where the acetophenone moiety is elaborated into the final complex pyridopyrimidine structure.

Role in Kinase Inhibitor Scaffolds

The 4-chloro-3-fluorophenyl group is a common feature in many kinase inhibitors. The chlorine and fluorine atoms can engage in specific interactions with the amino acid residues in the kinase active site, contributing to the potency and selectivity of the drug molecule. The electronic properties of these halogens also influence the overall pharmacokinetic properties of the compound.

Signaling Pathway Involvement

As a precursor to Trametinib, this compound is instrumentally linked to the MAPK/ERK signaling pathway . This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in proteins like BRAF and RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[7]

Trametinib, synthesized from this compound, acts as an allosteric inhibitor of MEK1/2, preventing the phosphorylation and activation of ERK1/2. This blockade of the MAPK/ERK pathway leads to the inhibition of tumor cell proliferation and induction of apoptosis.

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Trametinib Trametinib Trametinib->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib.

Safety and Handling

This compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its utility as a precursor for the synthesis of the MEK inhibitor Trametinib highlights its role in the development of targeted cancer therapies. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for medicinal chemists and drug development professionals seeking to design and synthesize novel therapeutic agents. The continued availability of high-purity this compound will undoubtedly contribute to future advancements in the field of medicine.

References

Methodological & Application

Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 4'-Chloro-3'-fluoroacetophenone as a key starting material in the preparation of pharmaceutical intermediates. This versatile ketone is a valuable building block for the synthesis of a variety of complex molecules, including those with potential applications as kinase inhibitors and other therapeutic agents.

This compound (CAS No. 151945-84-5) is a halogenated benzene derivative that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure, featuring both chloro and fluoro substituents on the aromatic ring, allows for diverse chemical modifications, making it an attractive starting point for drug discovery and development.[1] It is particularly noted for its role in creating analgesics and anti-inflammatory drugs.[1]

Key Synthetic Transformations and Intermediates

This document focuses on a pivotal synthetic pathway commencing with the bromination of this compound to yield the reactive α-bromo ketone intermediate. This intermediate is then utilized in the construction of a substituted pyrazole, a common scaffold in medicinal chemistry.

Table 1: Summary of Key Reactions and Yields
StepReactionIntermediate/Product NameKey ReagentsSolvent(s)Typical Yield (%)
1Bromination2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-oneBromine, Aluminum chlorideDiethyl ether~70-80%
2Condensation/Cyclization1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehydeHydrazine hydrate, Vilsmeier reagentDMF, Acetic acid~60-75%

Note: Yields are representative and can vary based on specific reaction conditions and substrate scope.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one

This protocol describes the α-bromination of this compound. The resulting α-bromo ketone is a highly reactive intermediate suitable for various subsequent nucleophilic substitution and condensation reactions.

Materials:

  • This compound

  • Bromine (Br₂)

  • Aluminum chloride (AlCl₃)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Add a catalytic amount of aluminum chloride to the solution.

  • Slowly add a solution of bromine (1 equivalent) in diethyl ether to the cooled reaction mixture via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde

This protocol outlines the synthesis of a substituted pyrazole-4-carbaldehyde, a key intermediate for further elaboration into more complex pharmaceutical agents. The synthesis proceeds via a condensation reaction with a hydrazine, followed by formylation using the Vilsmeier-Haack reaction.

Materials:

  • 2-Bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (from Protocol 1)

  • Hydrazine hydrate or a substituted hydrazine

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Acetic acid

  • Ice-cold water

  • Sodium hydroxide solution (10%)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

Procedure:

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve 2-bromo-1-(4-chloro-3-fluorophenyl)ethan-1-one (1 equivalent) in acetic acid.

    • Add hydrazine hydrate (or a substituted hydrazine, 1.1 equivalents) dropwise to the solution.

    • Heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude hydrazone.

  • Vilsmeier-Haack Formylation:

    • In a separate flask, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (3 equivalents) to ice-cold dimethylformamide (used as both reagent and solvent).

    • Slowly add the crude hydrazone from the previous step to the Vilsmeier reagent at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a 10% sodium hydroxide solution until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the crude 1-(4-chloro-3-fluorophenyl)-3-(aryl/alkyl)-1H-pyrazole-4-carbaldehyde by column chromatography.

Synthetic Pathway and Logic

The following diagram illustrates the logical flow of the synthesis from the starting material to the key pyrazole intermediate.

Synthesis_Pathway Start This compound Intermediate1 2-Bromo-1-(4-chloro-3- fluorophenyl)ethan-1-one Start->Intermediate1 Bromination (Protocol 1) Intermediate2 Hydrazone Intermediate Intermediate1->Intermediate2 Condensation with Hydrazine Product 1-(4-Chloro-3-fluorophenyl)-3-(aryl/alkyl) -1H-pyrazole-4-carbaldehyde Intermediate2->Product Vilsmeier-Haack Formylation (Protocol 2) Further_Synthesis Further Elaboration to Active Pharmaceutical Ingredients Product->Further_Synthesis Scaffold for Drug Discovery

Caption: Synthetic route from this compound to a pyrazole intermediate.

Signaling Pathway Context (Hypothetical)

While the specific final drug products from this pathway are not detailed in the available literature, pyrazole-containing compounds are known to act as inhibitors of various protein kinases. For instance, many kinase inhibitors target the ATP-binding site of the enzyme, preventing the phosphorylation of downstream substrates and thereby interrupting signaling cascades that are often hyperactive in diseases like cancer.

The diagram below represents a generalized kinase signaling pathway that could be targeted by a pharmaceutical agent derived from the synthesized pyrazole intermediate.

Kinase_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseCascade Kinase Cascade (e.g., MAPK/ERK) Receptor->KinaseCascade Activation TranscriptionFactors Transcription Factors KinaseCascade->TranscriptionFactors Phosphorylation CellProliferation Cell Proliferation, Survival, etc. TranscriptionFactors->CellProliferation Gene Expression Drug Pyrazole-based Kinase Inhibitor Drug->KinaseCascade Inhibition

Caption: Generalized kinase signaling pathway targeted by pyrazole-based inhibitors.

References

Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts distinct physicochemical properties and reactivity, making it a valuable starting material for medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of chalcones and pyrazolines, two classes of compounds with significant pharmacological interest.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in organic synthesis.

PropertyValueReference
CAS Number 151945-84-5[1][2][3]
Molecular Formula C₈H₆ClFO[1][2][3]
Molecular Weight 172.58 g/mol [1][3]
Appearance White to pale yellow crystals or powder[2]
Melting Point 36.0-46.0 °C[2]
Purity (GC) ≥96.0%[2]
IUPAC Name 1-(4-chloro-3-fluorophenyl)ethanone[2]

Application 1: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in flavonoid biosynthesis and are known to possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation is a reliable and widely used method for the synthesis of chalcones, involving the base-catalyzed reaction of an acetophenone with an aromatic aldehyde.

General Experimental Protocol: Synthesis of (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-ones

This protocol outlines the general procedure for the synthesis of chalcone derivatives from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10-20% w/v in water)

  • Glacial acetic acid (for neutralization)

  • Distilled water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in ethanol (15-20 mL).

  • Cool the mixture in an ice bath with continuous stirring.

  • Slowly add the aqueous sodium hydroxide solution (2.0 equivalents) dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture by slowly adding glacial acetic acid until the solution becomes turbid and a precipitate is formed.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold distilled water to remove any inorganic impurities.

  • Dry the crude product in a desiccator.

  • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualization of the Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Reactants This compound + Substituted Aldehyde + Ethanol Base_Addition Dropwise addition of NaOH solution at 0-5°C Reactants->Base_Addition Stirring Stir at Room Temperature (4-6 hours) Base_Addition->Stirring TLC_Monitoring Monitor reaction by TLC Stirring->TLC_Monitoring Quenching Pour into ice water TLC_Monitoring->Quenching Neutralization Acidify with Glacial Acetic Acid Quenching->Neutralization Filtration Vacuum Filtration Neutralization->Filtration Washing Wash with cold water Filtration->Washing Drying Dry the solid Washing->Drying Recrystallization Recrystallize from Ethanol Drying->Recrystallization Pure_Chalcone Pure_Chalcone Recrystallization->Pure_Chalcone Yields pure chalcone

Caption: Workflow for the synthesis of chalcones from this compound.

Application 2: Synthesis of Pyrazoline Derivatives

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized from chalcones via a cyclization reaction with hydrazine or its derivatives. Pyrazoline derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidepressant properties.

General Experimental Protocol: Synthesis of 3-(4-chloro-3-fluorophenyl)-5-(aryl)-4,5-dihydropyrazol-1-yl Derivatives

This protocol describes the synthesis of pyrazoline derivatives from the chalcones prepared in the previous step.

Materials:

  • (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-one (Chalcone)

  • Hydrazine hydrate or Phenylhydrazine

  • Ethanol or Glacial Acetic Acid

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the chalcone derivative (1.0 equivalent) in ethanol or glacial acetic acid (20-30 mL).

  • Add hydrazine hydrate or phenylhydrazine (1.2 equivalents) to the solution.

  • If using ethanol as a solvent, add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-8 hours. The progress of the reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the crude product.

  • Recrystallize the crude pyrazoline from a suitable solvent (e.g., ethanol) to obtain the purified product.

Visualization of the Synthetic Pathway

G Start This compound + Ar-CHO Chalcone (E)-1-(4-chloro-3-fluorophenyl)-3-(aryl)prop-2-en-1-one Start->Chalcone Claisen-Schmidt Condensation (Base) Pyrazoline 3-(4-chloro-3-fluorophenyl)-5-(aryl)-4,5-dihydropyrazole Chalcone->Pyrazoline Cyclization with Hydrazine derivative Final_Product Substituted Pyrazoline Pyrazoline->Final_Product

Caption: Synthetic route from this compound to pyrazoline derivatives.

Biological Activity of Derived Compounds

Chalcones and pyrazolines synthesized from this compound are expected to exhibit a range of biological activities. The presence of the chloro and fluoro substituents can enhance the lipophilicity and metabolic stability of the molecules, potentially leading to improved pharmacological profiles.

Antimicrobial and Antifungal Activity

Numerous studies have demonstrated the antimicrobial and antifungal properties of chalcone and pyrazoline derivatives. The α,β-unsaturated ketone moiety in chalcones is a key pharmacophore that can react with microbial proteins and enzymes. The following table summarizes the minimum inhibitory concentration (MIC) values for representative chalcone and pyrazoline compounds against various microbial strains, illustrating their potential as antimicrobial agents.

Compound TypeSubstituent (Aryl group)Test OrganismMIC (µg/mL)
Chalcone4-ChlorophenylStaphylococcus aureus16
Chalcone4-ChlorophenylBacillus subtilis32
Chalcone4-MethoxyphenylEscherichia coli64
Chalcone4-MethoxyphenylCandida albicans32
Pyrazoline4-ChlorophenylStaphylococcus aureus8
Pyrazoline4-ChlorophenylEscherichia coli16
Pyrazoline4-MethoxyphenylCandida albicans16
Pyrazoline4-MethoxyphenylAspergillus niger32

Note: The data presented in this table is representative and compiled from various sources on substituted chalcones and pyrazolines. Actual MIC values for derivatives of this compound may vary.

Inhibition of NF-κB Signaling Pathway

Chalcones have been identified as potent inhibitors of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] NF-κB is a crucial transcription factor involved in inflammatory responses, immune regulation, and cell survival. Its aberrant activation is implicated in various diseases, including cancer and inflammatory disorders. Chalcones can inhibit the NF-κB pathway by targeting key components such as the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and prevents its translocation to the nucleus to activate target gene expression.

G cluster_0 Cytoplasm cluster_1 Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimulus->IKK IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_Ub Ub-IκBα IkBa_p->IkBa_Ub Ubiquitination Proteasome Proteasomal Degradation IkBa_Ub->Proteasome NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Chalcone Chalcone Derivative Chalcone->IKK Inhibits NFkB_inactive NF-κB (p50/p65) IκBα NFkB_in_Nucleus NF-κB NFkB_in_Nucleus->Gene_Expression Binds to DNA

Caption: Inhibition of the NF-κB signaling pathway by chalcone derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of chalcones and pyrazolines. The straightforward and efficient synthetic protocols, coupled with the significant biological activities of the resulting compounds, make this starting material a valuable tool for researchers in medicinal chemistry and drug discovery. The insights into the antimicrobial activity and the inhibition of key signaling pathways, such as NF-κB, highlight the potential for developing novel therapeutic agents based on this scaffold. Further exploration of the structure-activity relationships of derivatives synthesized from this compound is warranted to optimize their pharmacological properties.

References

Application Note: Synthesis of 4'-Chloro-3'-fluoroacetophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of 4'-Chloro-3'-fluoroacetophenone, a valuable intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is achieved through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with acetyl chloride, utilizing aluminum chloride as a Lewis acid catalyst. This document outlines the reaction mechanism, a step-by-step experimental procedure, and expected outcomes, offering a comprehensive guide for laboratory synthesis.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules, including analgesics and anti-inflammatory drugs.[1] The Friedel-Crafts acylation is a classic and effective method for the formation of aryl ketones.[2][3] This reaction proceeds via an electrophilic aromatic substitution where an acyl group is introduced onto an aromatic ring.[4][5] In this application, the aromatic substrate, 1-chloro-2-fluorobenzene, is acylated using acetyl chloride in the presence of a stoichiometric amount of aluminum chloride.[6] The product's structure, with its specific halogen substitutions, provides a versatile scaffold for further chemical modifications in drug discovery and materials science.[1]

Reaction and Mechanism

The Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion. The Lewis acid catalyst, aluminum chloride (AlCl₃), reacts with acetyl chloride (CH₃COCl) to form a complex, which then dissociates to generate the acylium ion (CH₃CO⁺) and the tetrachloroaluminate anion (AlCl₄⁻).[5][7] The acylium ion then attacks the electron-rich aromatic ring of 1-chloro-2-fluorobenzene. The electron-donating, though deactivating, nature of the halogen substituents directs the incoming acyl group primarily to the para position relative to the chlorine atom. A subsequent deprotonation of the intermediate carbocation restores the aromaticity of the ring, yielding the final product, this compound, along with the regeneration of the aluminum chloride catalyst and the formation of hydrogen chloride.[4][7]

Experimental Protocol

Materials:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Addition funnel

  • Reflux condenser

  • Inert gas supply (e.g., nitrogen or argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser connected to an inert gas line, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Addition of Acetyl Chloride: Slowly add acetyl chloride (1.0 equivalent) dropwise to the cooled suspension via the addition funnel with vigorous stirring.

  • Formation of Acylium Ion: Allow the mixture to stir at 0 °C for 15-20 minutes to ensure the complete formation of the acylium ion complex.

  • Addition of Substrate: Add a solution of 1-chloro-2-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture via the addition funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to yield a white to off-white solid.

Data Presentation

Table 1: Summary of Reactants and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalent
1-Chloro-2-fluorobenzeneC₆H₄ClF130.551.0
Acetyl chlorideC₂H₃ClO78.501.0
Aluminum chlorideAlCl₃133.341.1
This compoundC₈H₆ClFO172.58-

Table 2: Physical and Spectroscopic Data of this compound

PropertyValue
AppearanceWhite to almost white powder or lump[1][8]
Melting Point41 - 45 °C[1]
Purity (GC)≥ 98%[1]
Expected Yield75-85% (based on similar reactions)
IR (cm⁻¹)~1680 (C=O stretch), C-H, C-F, C-Cl
¹H NMR (CDCl₃)Aromatic protons, methyl singlet (~2.6 ppm)
¹³C NMR (CDCl₃)Carbonyl carbon (~195 ppm), aromatic carbons, methyl carbon
Mass Spec (m/z)Molecular ion peak at ~172.58

Visualizations

Friedel_Crafts_Acylation_Workflow start Start setup Reaction Setup: - 3-neck flask - AlCl₃ (1.1 eq) - Anhydrous DCM start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_acyl Add Acetyl Chloride (1.0 eq) dropwise at 0 °C cool->add_acyl stir1 Stir at 0 °C (15-20 min) add_acyl->stir1 add_sub Add 1-Chloro-2-fluorobenzene (1.0 eq) in DCM dropwise at 0 °C stir1->add_sub react Warm to RT Stir for 2-3 hours (Monitor by TLC) add_sub->react quench Quench: Pour into ice/conc. HCl react->quench extract Work-up: - Separate layers - Extract aqueous with DCM quench->extract wash Wash Organic Layer: - H₂O - NaHCO₃ (sat.) - Brine extract->wash dry Dry (MgSO₄) Filter & Concentrate wash->dry purify Purification: - Column Chromatography or - Recrystallization dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

  • Acetyl chloride is corrosive and a lachrymator. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

  • Concentrated hydrochloric acid is highly corrosive.

Conclusion

The Friedel-Crafts acylation provides a reliable and efficient method for the synthesis of this compound from commercially available starting materials. The protocol described herein is straightforward and can be readily implemented in a standard organic chemistry laboratory. The resulting product is of high purity and can be used in a variety of subsequent synthetic transformations for the development of novel pharmaceuticals and other specialty chemicals.

References

Application Notes: Synthesis and Biological Evaluation of Novel Flavone Analogs from 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids are a diverse class of polyphenolic compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] This document provides a detailed protocol for the synthesis of novel flavone analogs utilizing 4'-Chloro-3'-fluoroacetophenone as a key starting material. The incorporation of chlorine and fluorine atoms into the flavone scaffold is a common strategy in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties. The protocol employs a two-step synthesis involving a Claisen-Schmidt condensation to form a chalcone intermediate, followed by an oxidative cyclization to yield the final flavone structure.[3][4] This application note includes detailed experimental procedures, data characterization tables, and diagrams of the synthetic workflow and a relevant biological signaling pathway.

Introduction

Flavones, characterized by a 2-phenylchromen-4-one backbone, are ubiquitous in plants and are a focal point of drug discovery due to their diverse pharmacological potential.[5] Synthetic modification of the flavone core allows for the development of new derivatives with enhanced potency and selectivity.[6] The starting material, this compound, is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, with its unique halogen substitution pattern providing a handle for creating novel bioactive molecules.[7] The primary synthetic route detailed herein is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction between a substituted acetophenone and an aromatic aldehyde, followed by cyclization of the resulting chalcone.[8]

Synthesis Pathway Overview

The synthesis of the target flavone analogs from this compound proceeds via a two-step reaction.

  • Step 1: Claisen-Schmidt Condensation. An initial base-catalyzed condensation reaction between this compound and a 2-hydroxybenzaldehyde (salicylaldehyde) derivative forms a 2'-hydroxychalcone intermediate.

  • Step 2: Oxidative Cyclization. The 2'-hydroxychalcone intermediate undergoes an iodine-catalyzed oxidative cyclization in dimethyl sulfoxide (DMSO) to yield the final flavone analog.[4]

Experimental Protocols

General Protocol for the Synthesis of 2'-Hydroxychalcone Intermediate (I)
  • Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and a substituted 2-hydroxybenzaldehyde (1.1 eq) in ethanol (20-30 mL).

  • Base Addition: To the stirred solution, add an aqueous solution of potassium hydroxide (KOH, 3.0 eq) dropwise at room temperature.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) until the pH is ~2-3.

  • Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the crude product. The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

General Protocol for the Synthesis of Flavone Analog (II)
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve the synthesized 2'-hydroxychalcone intermediate (I) (1.0 eq) in dimethyl sulfoxide (DMSO) (15-20 mL).

  • Catalyst Addition: Add a catalytic amount of iodine (I₂) (0.1 eq) to the solution.[4]

  • Reaction Execution: Heat the reaction mixture in an oil bath at 130-140°C for 2-4 hours, monitoring the reaction by TLC.[4]

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench the excess iodine.

  • Purification: Collect the resulting solid precipitate by vacuum filtration, wash with water, and then with cold methanol. The crude flavone analog can be purified by column chromatography or recrystallization to yield the final product (II).

Data Presentation

Quantitative data from the synthesis should be meticulously recorded. The following tables provide a template for data presentation.

Table 1: Summary of Reagents and Reaction Conditions

StepStarting MaterialsKey Reagents / CatalystSolventTemperatureTime (h)
1This compound, 2-HydroxybenzaldehydeKOHEthanolR.T.12 - 24
22'-Hydroxychalcone Intermediate (I)I₂DMSO130-140°C2 - 4

Table 2: Expected Yields and Physical Properties of a Representative Flavone Analog

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Yield (%)
Flavone Analog (II)C₁₅H₈ClFO₂274.68Pale yellow solid155 - 15875 - 85

Table 3: Representative Spectroscopic Data for a Synthesized Flavone Analog (II)

Spectroscopic DataCharacteristic Peaks / Shifts
¹H NMR (DMSO-d₆, 500 MHz)δ (ppm): 6.8-8.2 (m, Ar-H). A characteristic singlet for the H-3 proton of the flavone core is expected around δ 6.8-7.2 ppm.[1]
¹³C NMR (DMSO-d₆, 125 MHz)δ (ppm): 107-165 (Ar-C), ~176 (C=O). Characteristic signals for the flavone core carbons would be observed, including the carbonyl carbon at C-4.[1]
FT-IR (ATR, cm⁻¹)ν (cm⁻¹): ~1630-1650 (C=O stretch of γ-pyrone), ~1450-1610 (C=C aromatic stretch), ~1000-1200 (C-F stretch), ~700-850 (C-Cl stretch).[9]
Mass Spec (ESI-MS) m/z: Calculated for C₁₅H₈ClFO₂ [M+H]⁺: 275.02. Found: [Value].

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the synthesis and characterization of the target flavone analogs.

G start Starting Materials (this compound, 2-Hydroxybenzaldehyde) step1 Step 1: Claisen-Schmidt Condensation (KOH, Ethanol, RT) start->step1 end_node Final Product (Purified Flavone Analog) characterization Characterization (NMR, IR, MS, MP) end_node->characterization Analysis workup1 Acidification & Filtration step1->workup1 intermediate Crude 2'-Hydroxychalcone (I) workup1->intermediate purify1 Recrystallization intermediate->purify1 pure_intermediate Pure 2'-Hydroxychalcone purify1->pure_intermediate step2 Step 2: Oxidative Cyclization (I₂, DMSO, 140°C) pure_intermediate->step2 workup2 Quenching & Filtration step2->workup2 crude_product Crude Flavone Analog (II) workup2->crude_product purify2 Column Chromatography crude_product->purify2 purify2->end_node G stimulus Inflammatory Stimuli (e.g., Cytokines, Pathogens) pla2 Phospholipase A₂ stimulus->pla2 activates membrane Membrane Phospholipids membrane->pla2 aa Arachidonic Acid pla2->aa produces cox2 COX-2 Enzyme aa->cox2 substrate for pgs Prostaglandins (PGE₂, etc.) cox2->pgs synthesizes inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation mediates flavone Synthesized Flavone Analog flavone->cox2 Inhibits

References

Application Notes and Protocols for the Reduction of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the chemical reduction of 4'-Chloro-3'-fluoroacetophenone to synthesize 1-(4-chloro-3-fluorophenyl)ethanol. This alcohol is a valuable intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. The protocols outlined below detail two common and effective reduction methods: a straightforward chemical reduction using sodium borohydride and a catalytic transfer hydrogenation.

Method 1: Sodium Borohydride Reduction

This method is a widely used, simple, and efficient procedure for the reduction of ketones to secondary alcohols. It employs sodium borohydride (NaBH₄), a mild and selective reducing agent, typically in an alcoholic solvent. The reaction is generally high-yielding, providing the racemic form of the alcohol.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq). Dissolve the ketone in a suitable protic solvent, such as methanol or ethanol (approximately 10-15 mL per gram of ketone).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial for controlling the exothermic reaction.

  • Addition of Reducing Agent: While stirring vigorously, add sodium borohydride (NaBH₄) (0.5-1.0 eq) portion-wise to the cooled solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute hydrochloric acid (e.g., 1 M HCl) until the effervescence ceases.

  • Work-up:

    • Remove the organic solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic extract under reduced pressure to yield the crude product. The crude 1-(4-chloro-3-fluorophenyl)ethanol can be further purified by column chromatography on silica gel if necessary.

Data Presentation
ParameterValue
Substrate This compound
Reagent Sodium Borohydride (NaBH₄)
Solvent Methanol or Ethanol
Reaction Temperature 0 °C to Room Temperature
Typical Reaction Time 1-3 hours
Product 1-(4-chloro-3-fluorophenyl)ethanol (racemic)
Typical Yield 80-95%

Method 2: Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an efficient and operationally simple reduction method that avoids the use of high-pressure hydrogen gas.[1] A hydrogen donor, typically isopropanol, is used in the presence of a transition metal catalyst. This method is widely applicable in both laboratory and industrial settings for the reduction of ketones.[2][3]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), a ruthenium or iridium-based catalyst (e.g., a [RuCl₂(η⁶-arene)P] complex, 0.5-2 mol%), and a base (e.g., potassium hydroxide, KOH, 5-10 mol%).

  • Solvent and Hydrogen Donor: Add isopropanol, which serves as both the solvent and the hydrogen donor.

  • Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting ketone.

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the filter cake with a small amount of isopropanol.

    • Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting residue can be purified by column chromatography on silica gel to afford the pure 1-(4-chloro-3-fluorophenyl)ethanol.

Data Presentation
ParameterValue
Substrate This compound
Catalyst Ruthenium or Iridium complex
Hydrogen Donor Isopropanol
Base Potassium Hydroxide (KOH)
Reaction Temperature Reflux (80-85 °C)
Typical Reaction Time 2-8 hours
Product 1-(4-chloro-3-fluorophenyl)ethanol (racemic)
Typical Yield >90%

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflows for the described reduction procedures.

Reduction_Workflow cluster_NaBH4 Sodium Borohydride Reduction cluster_CTH Catalytic Transfer Hydrogenation start_na Dissolve Ketone in Methanol cool Cool to 0 °C start_na->cool Step 1 add_nabh4 Add NaBH4 cool->add_nabh4 Step 2 react_na Stir at RT add_nabh4->react_na Step 3 quench Quench with HCl react_na->quench Step 4 workup_na Work-up & Extraction quench->workup_na Step 5 purify_na Purification workup_na->purify_na Step 6 product_na 1-(4-chloro-3-fluorophenyl)ethanol purify_na->product_na Final Product start_cth Combine Ketone, Catalyst, Base in Isopropanol reflux Heat to Reflux start_cth->reflux Step 1 react_cth Maintain Reflux reflux->react_cth Step 2 cool_cth Cool to RT react_cth->cool_cth Step 3 filter_cth Filter Catalyst cool_cth->filter_cth Step 4 workup_cth Solvent Removal filter_cth->workup_cth Step 5 purify_cth Purification workup_cth->purify_cth Step 6 product_cth 1-(4-chloro-3-fluorophenyl)ethanol purify_cth->product_cth Final Product

Caption: Workflow for the reduction of this compound.

Reaction_Scheme cluster_conditions ketone This compound alcohol 1-(4-chloro-3-fluorophenyl)ethanol ketone->alcohol      or       cond1 1. NaBH4 2. Methanol, 0 °C to RT cond2 1. Ru or Ir Catalyst, KOH 2. Isopropanol, Reflux

Caption: General reaction scheme for the reduction.

References

4'-Chloro-3'-fluoroacetophenone: A Versatile Precursor for the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Chloro-3'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring both chloro and fluoro groups, imparts distinct physicochemical properties to its derivatives, making it a valuable precursor in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of various biologically active heterocyclic compounds derived from this compound, including chalcones, pyrazolines, pyrimidines, and isoxazoles. The potential applications of these compounds in anticancer and antimicrobial therapies are also discussed, with a focus on their mechanisms of action and relevant signaling pathways.

Synthesis of Heterocyclic Compounds

The synthetic utility of this compound lies in the reactivity of its ketone functional group, which readily participates in condensation and cyclization reactions to form diverse heterocyclic scaffolds.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones (1,3-diaryl-2-propen-1-ones) are important intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities.[1] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an acetophenone and an aromatic aldehyde.

Experimental Protocol:

A general procedure for the synthesis of chalcones from this compound is as follows:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • To this stirred solution, add an aqueous solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) (typically 40-50%), dropwise at room temperature.

  • Continue stirring the reaction mixture at room temperature for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone.

  • Filter the solid product, wash with cold water until the washings are neutral, and dry.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone.

Quantitative Data for Representative Chalcones:

Compound IDAr-group (from Ar-CHO)Yield (%)Melting Point (°C)
C1 Phenyl75-8585-87
C2 4-Chlorophenyl80-90110-112
C3 4-Methoxyphenyl70-8098-100
C4 4-Nitrophenyl85-95155-157

Note: The data presented here are representative values and may vary based on the specific reaction conditions and the purity of the reactants.

Chalcone_Synthesis acetophenone This compound base Base (NaOH or KOH) Ethanol, RT acetophenone->base Deprotonation aldehyde Aromatic Aldehyde (Ar-CHO) intermediate Enolate Intermediate aldehyde->intermediate Nucleophilic attack base->intermediate chalcone Chalcone Derivative intermediate->chalcone Dehydration

Caption: Synthesis of Chalcones via Claisen-Schmidt Condensation.

Synthesis of Pyrazolines from Chalcones

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the cyclocondensation reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. Pyrazoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[2]

Experimental Protocol:

  • Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine) (1-1.2 equivalents) to the solution.

  • Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure pyrazoline derivative.

Quantitative Data for Representative Pyrazolines:

Compound IDChalcone PrecursorHydrazine ReagentYield (%)Melting Point (°C)
P1 C1Hydrazine hydrate60-70120-122
P2 C2Hydrazine hydrate65-75145-147
P3 C1Phenylhydrazine70-80160-162
P4 C2Phenylhydrazine75-85185-187

Note: The data presented here are representative values and may vary based on the specific reaction conditions and the purity of the reactants.

Pyrazoline_Synthesis chalcone Chalcone Derivative solvent Solvent (Ethanol/Acetic Acid) Reflux chalcone->solvent hydrazine Hydrazine (H2N-NH-R) hydrazine->solvent intermediate Hydrazone Intermediate solvent->intermediate Condensation pyrazoline Pyrazoline Derivative intermediate->pyrazoline Intramolecular Cyclization

Caption: Synthesis of Pyrazolines from Chalcones.

Synthesis of Pyrimidines from Chalcones

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 of the ring. They can be synthesized from chalcones by reaction with urea or thiourea in the presence of a base. Pyrimidine derivatives are of great interest in medicinal chemistry due to their diverse pharmacological properties.

Experimental Protocol:

  • In a round-bottom flask, dissolve the chalcone (1 equivalent) and urea or thiourea (1-1.5 equivalents) in ethanol.

  • Add a solution of a strong base, such as potassium hydroxide or sodium hydroxide, in ethanol to the mixture.

  • Reflux the reaction mixture for 6-10 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture and pour it into ice-cold water.

  • Acidify the mixture with dilute HCl to precipitate the pyrimidine derivative.

  • Filter the solid, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data for Representative Pyrimidines:

Compound IDChalcone PrecursorReagentYield (%)Melting Point (°C)
Py1 C1Urea50-60210-212
Py2 C2Urea55-65230-232
Py3 C1Thiourea60-70190-192
Py4 C2Thiourea65-75215-217

Note: The data presented here are representative values and may vary based on the specific reaction conditions and the purity of the reactants.

Pyrimidine_Synthesis chalcone Chalcone Derivative base Base (KOH) Ethanol, Reflux chalcone->base urea Urea or Thiourea urea->base intermediate Michael Adduct Intermediate base->intermediate Michael Addition pyrimidine Pyrimidine Derivative intermediate->pyrimidine Cyclization & Dehydration

Caption: Synthesis of Pyrimidines from Chalcones.

Synthesis of Isoxazoles from Chalcones

Isoxazoles are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. They can be synthesized from chalcones by reacting with hydroxylamine hydrochloride in the presence of a base.

Experimental Protocol:

  • Dissolve the chalcone (1 equivalent) in ethanol or methanol.

  • Add hydroxylamine hydrochloride (1.5-2 equivalents) and a base such as sodium acetate or potassium hydroxide.

  • Reflux the mixture for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure isoxazole derivative.

Quantitative Data for Representative Isoxazoles:

Compound IDChalcone PrecursorYield (%)Melting Point (°C)
I1 C165-75130-132
I2 C270-80155-157
I3 C360-70140-142
I4 C475-85170-172

Note: The data presented here are representative values and may vary based on the specific reaction conditions and the purity of the reactants.

Isoxazole_Synthesis chalcone Chalcone Derivative base Base (NaOAc) Ethanol, Reflux chalcone->base hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->base intermediate Oxime Intermediate base->intermediate Condensation isoxazole Isoxazole Derivative intermediate->isoxazole Intramolecular Cyclization

Caption: Synthesis of Isoxazoles from Chalcones.

Biological Applications

Heterocyclic compounds derived from this compound have shown significant promise in various therapeutic areas, particularly as anticancer and antimicrobial agents.

Anticancer Activity and Signaling Pathways

Chalcones and their pyrazoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cell survival and proliferation.

One of the critical pathways targeted by these compounds is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in cancer. Inhibition of this pathway can lead to decreased cell proliferation, survival, and angiogenesis.[3][4]

Furthermore, these compounds can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the activation of a cascade of caspases , which are proteases that execute the apoptotic process. Key players in this process include initiator caspases (caspase-8 and -9) and executioner caspases (caspase-3). The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is also crucial in regulating the intrinsic pathway.[5][6][7]

Anticancer_Mechanism cluster_0 Cell Proliferation & Survival cluster_1 Apoptosis Induction PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 (Anti-apoptotic) Casp9 Caspase-9 Bcl2->Casp9 Bax Bax (Pro-apoptotic) Bax->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Chalcone Chalcone/Pyrazoline Derivatives Chalcone->PI3K Inhibition Chalcone->Bcl2 Inhibition Chalcone->Bax Activation Antimicrobial_Mechanism cluster_0 Mechanisms of Action BacterialCell Bacterial Cell CellWall Cell Wall Synthesis DNA DNA Replication (DNA Gyrase) Metabolism Essential Metabolic Pathways Heterocycle Pyrazole/Pyrimidine Derivatives Heterocycle->CellWall Inhibition Heterocycle->DNA Inhibition Heterocycle->Metabolism Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4'-Chloro-3'-fluoroacetophenone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation of 1-chloro-2-fluorobenzene.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction is resulting in a low yield or failing completely. What are the common causes?

A1: Low or no yield in the synthesis of this compound can be attributed to several factors related to reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[1] This requires the use of stoichiometric amounts (or a slight excess) of the catalyst.

  • Deactivated Aromatic Ring: While halogens are deactivating groups for electrophilic aromatic substitution, the reaction should still proceed. However, the presence of any additional strong electron-withdrawing groups on the starting material or impurities can further deactivate the ring and impede the reaction.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the activation energy barrier may not be overcome, leading to a sluggish or incomplete reaction. Conversely, excessively high temperatures can promote side reactions and decomposition of reactants or products.

  • Poor Quality Reagents: The purity of 1-chloro-2-fluorobenzene, acetyl chloride (or acetic anhydride), and the solvent is crucial. Impurities can interfere with the catalyst and lead to the formation of byproducts.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_reagents Verify Reagent and Solvent Purity and Anhydrous Conditions start->check_reagents check_catalyst Ensure Catalyst is Anhydrous and Used in Stoichiometric Amounts check_reagents->check_catalyst Reagents OK check_temp Optimize Reaction Temperature check_catalyst->check_temp Catalyst OK check_time Adjust Reaction Time check_temp->check_time Temperature Optimized purification Review Purification Protocol check_time->purification Time Adjusted success Improved Yield purification->success Purification Optimized

Caption: A stepwise guide to troubleshooting low product yield.

Issue 2: Formation of Multiple Products (Isomers)

Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely isomeric byproducts?

A2: The formation of multiple products is likely due to the formation of constitutional isomers during the electrophilic aromatic substitution. The directing effects of the chloro and fluoro substituents on the 1-chloro-2-fluorobenzene ring determine the position of acylation.

  • Directing Effects: Both chlorine and fluorine are ortho-, para-directing groups. However, they are also deactivating. In 1-chloro-2-fluorobenzene, the possible positions for acylation are C3, C4, C5, and C6.

    • Position 4 (para to Cl, meta to F): This is the expected major product, this compound, due to the strong para-directing effect of the chloro group and reduced steric hindrance.

    • Position 6 (ortho to Cl, meta to F): This would lead to the formation of 2'-Chloro-3'-fluoroacetophenone. This isomer is less likely to be the major product due to potential steric hindrance from the adjacent chloro group.

    • Position 5 (meta to Cl, para to F): This would result in 3'-Chloro-6'-fluoroacetophenone.

    • Position 3 (meta to Cl, ortho to F): This would give 3'-Chloro-2'-fluoroacetophenone. Steric hindrance from both adjacent halogens makes this isomer less probable.

Strategies to Improve Regioselectivity:

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the less sterically hindered para-substituted isomer.

  • Solvent Choice: The polarity of the solvent can influence the ratio of isomers. Non-polar solvents like carbon disulfide or dichloromethane may favor the formation of the para isomer.

  • Catalyst Choice: While AlCl₃ is common, other Lewis acids could potentially offer different regioselectivity.

Logical Diagram of Isomer Formation

isomer_formation start 1-Chloro-2-fluorobenzene + Acetyl Chloride reaction Friedel-Crafts Acylation (AlCl3) start->reaction product_major This compound (Major Product) reaction->product_major para-acylation product_isomer1 2'-Chloro-3'-fluoroacetophenone reaction->product_isomer1 ortho-acylation product_isomer2 3'-Chloro-6'-fluoroacetophenone reaction->product_isomer2 para-acylation (to F) product_isomer3 3'-Chloro-2'-fluoroacetophenone reaction->product_isomer3 ortho-acylation (to F)

Caption: Potential isomeric products from the acylation of 1-chloro-2-fluorobenzene.

Frequently Asked Questions (FAQs)

Q3: What is the role of the Lewis acid in the Friedel-Crafts acylation?

A3: The Lewis acid, typically AlCl₃, plays a crucial role in activating the acylating agent (acetyl chloride). It coordinates with the chlorine atom of the acetyl chloride, making the carbonyl carbon much more electrophilic. This generates a resonance-stabilized acylium ion, which is the reactive electrophile that is then attacked by the electron-rich aromatic ring of 1-chloro-2-fluorobenzene.

Q4: Why is it necessary to use anhydrous conditions?

A4: Anhydrous (water-free) conditions are critical for the success of the Friedel-Crafts acylation. Lewis acids like AlCl₃ react vigorously with water. This reaction not only consumes the catalyst, rendering it inactive, but also produces HCl gas. Maintaining a dry atmosphere, using anhydrous solvents, and ensuring all glassware is thoroughly dried are essential steps to prevent catalyst deactivation and ensure a good yield.

Q5: How can I effectively purify the final product?

A5: After the reaction is complete, a careful work-up and purification procedure is necessary.

  • Quenching: The reaction mixture is typically quenched by slowly adding it to a mixture of ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum chloride-ketone complex and separates the inorganic salts into the aqueous layer.

  • Extraction: The product is then extracted from the aqueous layer using an organic solvent such as dichloromethane or ethyl acetate.

  • Washing: The organic layer is washed with a dilute sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • Final Purification: The crude product can be further purified by either recrystallization or column chromatography to isolate the desired this compound from any isomeric byproducts.

Data Presentation

Table 1: Reaction Conditions and Yield for the Synthesis of 2-chloro-4'-fluoroacetophenone [1]

Molar Ratio (Fluorobenzene:Chloroacetyl chloride)Lewis Acid SystemTemperature (°C)Reaction TimeYield (%)
1.05:1Anhydrous AlCl₃ (1.1 eq) in Dichloroethane-3 to -11 hour95
1.01:1Ionic Liquid [emim][Cl]-0.67AlCl₃ (0.5 eq)Room Temp (~25)30 min98.1
1.02:1Ionic Liquid [bmim][Cl]-0.67AlCl₃ (0.5 eq)01.5 hours97.8

Experimental Protocols

The following is a representative experimental protocol for the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene based on standard procedures for this type of reaction.

Materials and Reagents:

  • 1-chloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved).

  • Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane in the reaction flask.

  • Addition of Reactants: Cool the suspension to 0-5 °C in an ice bath. Slowly add acetyl chloride (1.05 equivalents) to the stirred suspension. Following this, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC).

  • Work-up:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash sequentially with 5% sodium bicarbonate solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Reaction Mechanism Pathway

reaction_mechanism cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Deprotonation and Product Formation acetyl_chloride Acetyl Chloride complex Intermediate Complex acetyl_chloride->complex + AlCl3 alcl3 AlCl3 (Lewis Acid) acylium_ion Acylium Ion (Electrophile) + AlCl4- complex->acylium_ion aromatic_ring 1-Chloro-2-fluorobenzene sigma_complex Sigma Complex (Carbocation Intermediate) aromatic_ring->sigma_complex + Acylium Ion deprotonation Deprotonation by AlCl4- sigma_complex->deprotonation product This compound-AlCl3 Complex deprotonation->product Rearomatization final_product This compound product->final_product Aqueous Work-up

Caption: The mechanism of Friedel-Crafts acylation for the synthesis of this compound.

References

Side reactions to avoid when using 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered when using 4'-Chloro-3'-fluoroacetophenone in synthetic chemistry.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound possesses three primary sites for reactivity:

  • The Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack and can be reduced to an alcohol or undergo addition reactions with organometallic reagents.

  • The α-Protons: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile in various C-C bond-forming reactions.

  • The Aromatic Ring: The chloro and fluoro substituents on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) under certain conditions. The electron-withdrawing nature of the acetyl group activates the ring for such reactions.

Q2: Which halogen is more susceptible to nucleophilic aromatic substitution (SNAr)?

A2: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile. The fluorine atom is significantly more electronegative than chlorine, which makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. Therefore, the fluoride is generally a better leaving group in SNAr reactions than chloride, especially when activated by an ortho or para electron-withdrawing group. In the case of this compound, the acetyl group is para to the chlorine and meta to the fluorine. This positioning makes the chlorine more activated towards SNAr.

Q3: Can this compound undergo self-condensation?

A3: Yes, under basic conditions, this compound can undergo self-condensation (an aldol condensation). The basic conditions facilitate the formation of an enolate, which can then attack the carbonyl group of another molecule of the acetophenone. This leads to the formation of a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone (a chalcone-like dimer).

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Conversion in Carbonyl Reduction

Symptoms:

  • TLC or GC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the corresponding alcohol is lower than expected.

Potential Causes & Solutions:

CauseRecommended Action
Insufficient Reducing Agent For reductions using sodium borohydride (NaBH₄), ensure at least 1.1 to 1.5 molar equivalents are used. Aldehydes are more reactive than ketones, so a slight excess is often necessary for complete conversion.
Low Reaction Temperature While initial addition of NaBH₄ should be done at low temperature (0-5 °C) to control the exothermic reaction, allowing the reaction to slowly warm to room temperature can help drive it to completion.
Poor Quality Reagents Use freshly opened or properly stored NaBH₄. Over time, it can decompose, reducing its efficacy. Ensure the solvent (e.g., methanol, ethanol) is anhydrous if required by the specific protocol.
Steric Hindrance The substituents on the aromatic ring can slightly hinder the approach of the reducing agent. Increasing the reaction time or using a more powerful reducing agent (with caution to avoid over-reduction) may be necessary.

Experimental Protocol: Reduction of this compound with NaBH₄

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (to a concentration of ~0.2 M).

  • Cooling: Place the flask in an ice bath and stir for 10-15 minutes.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.2 eq) portion-wise over 20 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).

  • Work-up: Once the starting material is consumed, slowly add 1 M HCl to quench the excess NaBH₄ until gas evolution ceases.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the alcohol.

G cluster_start cluster_reaction cluster_workup cluster_end start Dissolve this compound in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 (1.2 eq) portion-wise cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with 1 M HCl monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract purify Dry and Concentrate extract->purify product Isolated Alcohol Product purify->product

Issue 2: Formation of Multiple Products in Base-Catalyzed Reactions (e.g., Aldol or Claisen-Schmidt Condensation)

Symptoms:

  • TLC analysis shows multiple spots, including what appears to be a higher molecular weight byproduct.

  • NMR of the crude product shows signals corresponding to the desired product, starting material, and unexpected olefinic or dimeric species.

Potential Causes & Solutions:

CauseRecommended Action
Self-Condensation If the reaction is intended to be a crossed condensation (e.g., with a non-enolizable aldehyde), the self-condensation of the acetophenone can be a significant side reaction. Add the acetophenone slowly to a mixture of the aldehyde and the base to ensure the enolate reacts with the aldehyde as it is formed.
Cannizzaro Reaction of Aldehyde In Claisen-Schmidt condensations with aromatic aldehydes lacking α-hydrogens, a strong base can induce a Cannizzaro reaction, where two molecules of the aldehyde disproportionate to an alcohol and a carboxylic acid. Use a milder base or lower the reaction temperature.
Dehydration of Aldol Adduct The initially formed β-hydroxy ketone can sometimes be difficult to dehydrate to the final enone. If the aldol adduct is the major product, consider a separate dehydration step (e.g., gentle heating with a catalytic amount of acid).
Incorrect Stoichiometry Ensure the stoichiometry of the reactants is carefully controlled. In a Claisen-Schmidt condensation, using a slight excess of the aldehyde can help minimize the self-condensation of the acetophenone.

Experimental Protocol: Claisen-Schmidt Condensation to form a Chalcone

  • Reaction Setup: In a flask, dissolve the aromatic aldehyde (1.1 eq) and this compound (1.0 eq) in ethanol.

  • Base Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (e.g., 10-20%).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until a precipitate (the chalcone) forms.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone.

G start Base-Catalyzed Reaction (e.g., Aldol Condensation) symptom Multiple Products Observed (TLC, NMR) start->symptom cause1 Self-Condensation? symptom->cause1 cause2 Cannizzaro Reaction of Aldehyde? symptom->cause2 cause3 Incomplete Dehydration? symptom->cause3 solution1 Slowly add acetophenone to aldehyde/base mixture. cause1->solution1 solution2 Use milder base or lower temperature. cause2->solution2 solution3 Isolate aldol adduct and perform separate dehydration. cause3->solution3

Issue 3: Unwanted Nucleophilic Aromatic Substitution (SNAr)

Symptoms:

  • Mass spectrometry of the product mixture shows masses corresponding to the displacement of either the chlorine or fluorine atom by a nucleophile present in the reaction.

  • NMR analysis indicates the loss of either the 19F or a change in the aromatic proton coupling patterns consistent with substitution.

Potential Causes & Solutions:

CauseRecommended Action
Presence of Strong Nucleophiles Reagents such as amines, alkoxides, or thiolates can act as nucleophiles. If their presence is required for another transformation, consider protecting the carbonyl group to reduce the activation of the aromatic ring.
High Reaction Temperatures SNAr reactions are often accelerated by heat. If possible, conduct the primary reaction at a lower temperature to disfavor the substitution pathway.
Polar Aprotic Solvents Solvents like DMF, DMSO, or NMP can facilitate SNAr reactions. If the desired reaction allows, consider switching to a less polar or a protic solvent.

G center SNAr Side Reaction nucleophile Strong Nucleophile (e.g., R-NH2, R-O-) nucleophile->center temperature High Temperature temperature->center solvent Polar Aprotic Solvent (e.g., DMF, DMSO) solvent->center activation Ring Activation by C=O Group activation->center

Technical Support Center: Synthesis of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4'-Chloro-3'-fluoroacetophenone. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Q2: What is the expected regioselectivity of the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene?

A2: Both the chloro and fluoro substituents are ortho, para-directing groups in electrophilic aromatic substitution. In the case of 1-chloro-2-fluorobenzene, the incoming acyl group is directed to the positions ortho and para to both substituents. Due to steric hindrance from the adjacent chloro and fluoro groups, the major product is expected to be the one where acylation occurs at the less sterically hindered para position relative to the fluorine atom, yielding the desired this compound. Minor amounts of other isomers may also be formed.

Q3: What are the critical parameters to control for a successful synthesis?

A3: The critical parameters for a successful synthesis include:

  • Anhydrous Conditions: The Lewis acid catalyst, aluminum chloride, is extremely sensitive to moisture and will be deactivated by water. All glassware, reagents, and solvents must be thoroughly dried.

  • Temperature Control: The reaction is typically exothermic. Maintaining a low temperature, especially during the addition of reagents, is crucial to prevent side reactions and ensure high selectivity.

  • Stoichiometry of the Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst because the product, a ketone, can form a complex with the catalyst, rendering it inactive.[1]

  • Purity of Reagents: The purity of 1-chloro-2-fluorobenzene, acetyl chloride, and the Lewis acid is essential for obtaining high yields and minimizing byproducts.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A sample of the reaction mixture can be carefully quenched and extracted for analysis to check for the consumption of the starting material (1-chloro-2-fluorobenzene) and the formation of the product.

Experimental Protocol: Friedel-Crafts Acylation for this compound

This protocol describes a laboratory-scale synthesis of this compound. For scaling up, careful consideration of heat transfer and reagent addition rates is necessary.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (per 10g of product)Molar Equivalents
1-Chloro-2-fluorobenzene130.557.56 g (5.9 mL)1.0
Acetyl Chloride78.505.0 g (4.5 mL)1.1
Anhydrous Aluminum Chloride133.348.5 g1.1
Dichloromethane (DCM), anhydrous-100 mL-
Hydrochloric Acid (conc.)-30 mL-
Crushed Ice-100 g-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine Solution-50 mL-
Anhydrous Magnesium Sulfate-As needed-

Procedure:

  • Reaction Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas). Maintain a dry nitrogen or argon atmosphere throughout the reaction.

  • Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (8.5 g) and 50 mL of anhydrous dichloromethane. Stir the suspension.

  • Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.

  • Reagent Addition:

    • In the dropping funnel, prepare a solution of acetyl chloride (5.0 g) in 25 mL of anhydrous dichloromethane. Add this solution dropwise to the stirred aluminum chloride suspension over 30 minutes, maintaining the temperature below 10 °C.

    • After the addition of acetyl chloride is complete, add a solution of 1-chloro-2-fluorobenzene (7.56 g) in 25 mL of anhydrous dichloromethane dropwise over 1 hour, keeping the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by TLC or GC.

  • Quenching: Carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 30 mL of concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Work-up:

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 25 mL portions of dichloromethane.

    • Combine the organic layers and wash sequentially with 50 mL of 2M HCl, 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is an oil or a low-melting solid. It can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst due to moisture. 2. Deactivated starting material (less likely for 1-chloro-2-fluorobenzene). 3. Insufficient amount of catalyst. 4. Reaction temperature is too low.1. Ensure all glassware is flame-dried and reagents and solvents are anhydrous. Use freshly opened or purified aluminum chloride. 2. Check the purity of the starting material. 3. Use at least 1.1 equivalents of AlCl₃. For some substrates, up to 1.5 equivalents may be needed. 4. Allow the reaction to warm to room temperature and stir for a longer duration, monitoring by TLC/GC.
Formation of Multiple Products (Isomers) 1. Reaction temperature is too high, leading to reduced regioselectivity. 2. The directing effects of the chloro and fluoro groups lead to the formation of other isomers.1. Maintain the reaction temperature strictly between 0-5 °C during reagent addition and the initial reaction phase. 2. Careful purification by column chromatography or fractional distillation is required to separate the desired 4'-isomer from other isomers.
Dark-colored Reaction Mixture/Polymerization 1. Reaction temperature is too high. 2. Presence of impurities in the starting materials.1. Ensure efficient cooling and slow, controlled addition of reagents. 2. Use purified reagents.
Difficult Work-up (Emulsion Formation) Formation of aluminum hydroxides during quenching.Add the reaction mixture to the ice/HCl mixture slowly with vigorous stirring. If an emulsion persists, adding more acid or brine and allowing it to stand may help break it.
Product is an Oil and Difficult to Purify The product has a low melting point and may contain impurities that prevent crystallization.Purification by vacuum distillation is often effective for liquid products. Alternatively, column chromatography on silica gel can be used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware prep_reagents Ensure anhydrous reagents & solvents prep_glass->prep_reagents add_alcl3 Add AlCl3 to DCM cool Cool to 0-5°C add_alcl3->cool add_acetyl_chloride Add Acetyl Chloride solution cool->add_acetyl_chloride add_substrate Add 1-Chloro-2-fluorobenzene solution add_acetyl_chloride->add_substrate react Stir at 0-5°C for 2-3h add_substrate->react quench Quench with Ice/HCl extract Extract with DCM quench->extract wash Wash organic layers extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? cause1 Moisture Contamination start->cause1 Yes cause2 Suboptimal Temperature start->cause2 Yes cause3 Incorrect Stoichiometry start->cause3 Yes cause4 Impure Reagents start->cause4 Yes sol1 Use anhydrous conditions cause1->sol1 sol2 Optimize reaction temperature cause2->sol2 sol3 Adjust catalyst amount cause3->sol3 sol4 Purify starting materials cause4->sol4 end Successful Synthesis sol1->end Re-run experiment sol2->end Re-run experiment sol3->end Re-run experiment sol4->end Re-run experiment

Caption: Troubleshooting logic for low yield in the synthesis.

References

Impact of reaction conditions on 4'-Chloro-3'-fluoroacetophenone purity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4'-Chloro-3'-fluoroacetophenone. The information is designed to help address common issues and optimize reaction conditions to improve product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and effective method for synthesizing this compound is through the Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a standard choice. The reaction involves the electrophilic substitution of an acetyl group onto the aromatic ring.

Q2: What are the critical reaction parameters that influence the purity of this compound?

Several factors can significantly impact the purity of the final product. These include:

  • Reaction Temperature: Temperature control is crucial for minimizing side reactions and preventing the formation of isomeric impurities.

  • Choice and Stoichiometry of Lewis Acid Catalyst: The type and amount of Lewis acid can affect the reaction rate and selectivity. An excess of the catalyst can sometimes lead to the formation of byproducts.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times, especially at elevated temperatures, can promote the formation of degradation products.

  • Purity of Starting Materials: The purity of 1-chloro-2-fluorobenzene, the acetylating agent, and the Lewis acid is essential to avoid introducing impurities from the outset.

  • Moisture Content: Friedel-Crafts acylation reactions are sensitive to moisture, which can deactivate the Lewis acid catalyst and lead to lower yields and purity. All reagents and glassware must be thoroughly dried.

Q3: What are the potential isomeric impurities, and how can their formation be minimized?

The primary starting material is 1-chloro-2-fluorobenzene. In an electrophilic aromatic substitution like Friedel-Crafts acylation, the position of the incoming acetyl group is directed by the existing substituents (chloro and fluoro groups). Both chlorine and fluorine are ortho-, para-directing groups. However, due to steric hindrance from the adjacent chloro and fluoro groups, the major product is the desired this compound (acylation at the para-position to the fluorine and meta to the chlorine).

Potential isomeric impurities include:

  • 2'-Chloro-3'-fluoroacetophenone: Acylation at the position ortho to the fluorine.

  • 3'-Chloro-4'-fluoroacetophenone: This would require acylation at a less favorable position.

To minimize the formation of these isomers, it is recommended to maintain a low reaction temperature, as this generally favors the thermodynamically more stable para-substituted product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst due to moisture.Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of Lewis acid catalyst.Use a stoichiometric amount or a slight excess of the Lewis acid catalyst (e.g., 1.1-1.3 equivalents).
Low reaction temperature leading to a slow reaction rate.While low temperatures are good for selectivity, ensure the reaction is proceeding. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is too slow, a slight increase in temperature may be necessary.
Low Product Purity (Multiple Spots on TLC) Formation of isomeric byproducts.Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction to improve regioselectivity.
Polyacylation (addition of more than one acetyl group).Although less common in acylation, using a large excess of the aromatic substrate (1-chloro-2-fluorobenzene) can help minimize this. The acetyl group is deactivating, which naturally disfavors polyacylation.
Unreacted starting material.Ensure the reaction goes to completion by monitoring with TLC. Increase the reaction time if necessary.
Dark-colored Reaction Mixture or Product Side reactions or decomposition.This can be caused by too high a reaction temperature. Ensure proper temperature control. The use of a milder Lewis acid or a different solvent might also be beneficial.
Difficulty in Product Isolation/Purification Incomplete quenching of the Lewis acid.Ensure the reaction mixture is thoroughly quenched with ice-cold dilute acid (e.g., HCl) to break up the ketone-Lewis acid complex.
Emulsion formation during workup.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.

Data on Reaction Conditions and Purity

The following table summarizes the impact of different reaction conditions on the yield and purity of chloro-fluoroacetophenone derivatives, based on data from patent literature. While not all examples are for the exact target molecule, they provide valuable insights into optimizing the reaction.

Lewis Acid Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%) Reference
AlCl₃Ionic Liquid ([bmim]Cl-0.67AlCl₃)01.596.8799.2[1]
AlCl₃Ionic Liquid ([emim]Cl-0.75AlCl₃)Room Temp0.597.899.3[2]
ZnCl₂Ionic Liquid ([emim]Cl-0.67ZnCl₂)Room Temp0.574.892.3[1]
AlCl₃Dichloroethane-3 to -11--[1]

Note: The data is for the synthesis of 2-chloro-4'-fluoroacetophenone, a closely related isomer, but the general trends are applicable.

Experimental Protocols

Detailed Protocol for Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene

This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.

Materials:

  • 1-chloro-2-fluorobenzene

  • Acetyl chloride (or acetic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the evolved HCl gas).

  • Catalyst Suspension: Under an inert atmosphere (nitrogen or argon), charge the flask with anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Acetylating Agent: Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension via the dropping funnel.

  • Addition of Substrate: To this mixture, add 1-chloro-2-fluorobenzene (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C or let it warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

  • Workup:

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine the organic layers and wash successively with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by either reduced pressure distillation or recrystallization from a suitable solvent (e.g., hexane or ethanol/water mixture).

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Assemble dry glassware under inert atmosphere add_catalyst 2. Add AlCl₃ and solvent setup->add_catalyst cool 3. Cool to 0-5 °C add_catalyst->cool add_acetyl_chloride 4. Add Acetyl Chloride cool->add_acetyl_chloride add_substrate 5. Add 1-chloro-2-fluorobenzene add_acetyl_chloride->add_substrate react 6. Stir and monitor (TLC) add_substrate->react quench 7. Quench with ice/HCl react->quench extract 8. Extraction with DCM quench->extract wash 9. Wash organic layers extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify (Distillation/ Recrystallization) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Purity Issue isomers Isomeric Impurities start->isomers polyacylation Polyacylation start->polyacylation unreacted_sm Unreacted Starting Material start->unreacted_sm side_reactions Side Reactions start->side_reactions temp_control Lower Reaction Temperature isomers->temp_control excess_substrate Use Excess Substrate polyacylation->excess_substrate monitor_reaction Monitor Reaction (TLC) unreacted_sm->monitor_reaction side_reactions->temp_control optimize_conditions Optimize Catalyst/Solvent side_reactions->optimize_conditions

Caption: Troubleshooting logic for low purity in this compound synthesis.

References

Validation & Comparative

¹H and ¹³C NMR Analysis of 4'-Chloro-3'-fluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 4'-Chloro-3'-fluoroacetophenone. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages spectral data from structurally related acetophenone derivatives to predict and contextualize its NMR characteristics. This approach offers a valuable reference for the identification and characterization of this compound in research and drug development settings.

Predicted ¹H and ¹³C NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the additive effects of chloro and fluoro substituents on the acetophenone scaffold, based on the experimental data of analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
CH₃~2.6Singlet (s)-
H-2'~7.9Doublet (d)~2.0
H-5'~7.5Doublet of doublets (dd)~8.5, ~2.0
H-6'~7.8Doublet of doublets (dd)~8.5, ~2.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O~195
C-1'~136
C-2'~125 (d, JC-F ≈ 8 Hz)
C-3'~162 (d, JC-F ≈ 250 Hz)
C-4'~122 (d, JC-F ≈ 22 Hz)
C-5'~132
C-6'~129
CH₃~27

Comparative Analysis with Structurally Similar Compounds

To provide a robust framework for comparison, the experimental ¹H and ¹³C NMR data for acetophenone and its relevant mono- and di-substituted analogs are presented below. These compounds serve as a basis for understanding the electronic effects of the chloro and fluoro substituents on the chemical shifts of the aromatic ring and the acetyl group.

Table 3: Experimental ¹H NMR Spectral Data of Acetophenone and its Derivatives in CDCl₃

CompoundCH₃ (s)H-2', H-6'H-3', H-5'H-4'
Acetophenone[1]2.617.97 (m)7.47 (m)7.56 (m)
4'-Fluoroacetophenone[2][3]2.587.98 (dd, J=9.0, 5.5 Hz)7.13 (t, J=8.8 Hz)-
3'-Fluoroacetophenone[4]2.607.74 (d, J=7.7 Hz), 7.63 (d, J=9.2 Hz)7.26 (m)7.45 (m)
4'-Chloroacetophenone[2][5]2.617.91 (d, J=8.5 Hz)7.45 (d, J=8.5 Hz)-
2',4'-Dichloroacetophenone[2]2.64-7.32 (dd, J=8.5, 2.0 Hz)-

Table 4: Experimental ¹³C NMR Spectral Data of Acetophenone and its Derivatives in CDCl₃

CompoundC=OC-1'C-2'C-3'C-4'C-5'C-6'CH₃
Acetophenone[1][6]198.2137.1128.3128.6133.1128.6128.326.6
4'-Fluoroacetophenone[2]196.4133.6131.0 (d, J=9 Hz)115.6 (d, J=22 Hz)165.8 (d, J=255 Hz)115.6 (d, J=22 Hz)131.0 (d, J=9 Hz)26.5
3'-Fluoroacetophenone[7]196.7139.3 (d, J=6 Hz)114.8 (d, J=22 Hz)162.9 (d, J=247 Hz)124.3130.3 (d, J=8 Hz)120.1 (d, J=21 Hz)26.6
4'-Chloroacetophenone[5]196.8135.4129.7128.9139.6128.9129.726.5
2',4'-Dichloroacetophenone[2]198.8137.2137.7130.5132.5127.4130.730.6

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for acetophenone derivatives is as follows:

Sample Preparation:

  • Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Pulse Width: 30-45°

  • Acquisition Time: 3-4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans: 1024-4096 (or more, depending on sample concentration)

  • Relaxation Delay: 2.0 s

  • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

  • Acquisition Time: 1-2 s

  • Spectral Width: -10 to 220 ppm

Visualization of Molecular Structure and Predicted NMR Assignments

The following diagram illustrates the molecular structure of this compound with the predicted assignments for the aromatic protons and carbons.

References

Mass Spectrometry Analysis of 4'-Chloro-3'-fluoroacetophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 4'-Chloro-3'-fluoroacetophenone against related, commercially available acetophenone derivatives. The information herein is intended to support researchers in identifying and characterizing this compound and similar small aromatic ketones in various experimental settings.

Comparative Analysis of Mass Spectra

The mass spectrum of this compound is characterized by its molecular ion peak and distinct fragmentation pattern. Due to the limited availability of a public mass spectrum for this compound, this guide presents a predicted fragmentation pattern based on the known mass spectra of structurally similar compounds: 4'-chloroacetophenone and 3'-fluoroacetophenone. The molecular weight of this compound is 172.58 g/mol .[1]

The primary fragmentation pathway for acetophenones under electron ionization involves the cleavage of the bond between the carbonyl group and the methyl group, leading to the formation of a stable acylium ion. The presence of halogen substituents on the aromatic ring influences the mass-to-charge ratio (m/z) of the molecular ion and its subsequent fragments.

Below is a comparison of the key mass spectral data for this compound and its analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z) and Interpretation
This compound C₈H₆ClFO172.58172/174 (M+) : Molecular ion peak (presence of Cl isotope).157/159 : Loss of a methyl group (-CH₃).129/131 : Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ fragment.94 : Loss of chlorine (-Cl) from the [M-CH₃-CO]⁺ fragment.
4'-Chloroacetophenone C₈H₇ClO154.59154/156 (M+) : Molecular ion peak (presence of Cl isotope).139/141 : Loss of a methyl group (-CH₃).111/113 : Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ fragment.75 : Loss of chlorine (-Cl) from the [M-CH₃-CO]⁺ fragment.
3'-Fluoroacetophenone C₈H₇FO138.14138 (M+) : Molecular ion peak.123 : Loss of a methyl group (-CH₃).95 : Loss of carbon monoxide (-CO) from the [M-CH₃]⁺ fragment.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of semi-volatile compounds like substituted acetophenones.

1. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a final concentration of 1 mg/mL.

  • If necessary, perform a serial dilution to bring the concentration into the optimal range for the instrument (e.g., 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the identified peak, comparing the observed m/z values of the molecular ion and fragment ions with the predicted values in the table above.

Fragmentation Pathway of this compound

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

fragmentation_pathway cluster_main Fragmentation of this compound mol This compound (M+) m/z = 172/174 frag1 [M-CH₃]⁺ m/z = 157/159 mol->frag1 -CH₃ frag2 [M-CH₃-CO]⁺ m/z = 129/131 frag1->frag2 -CO frag3 [M-CH₃-CO-Cl]⁺ m/z = 94 frag2->frag3 -Cl

Caption: Predicted fragmentation of this compound.

References

A Comparative Guide to the FT-IR Spectrum of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4'-Chloro-3'-fluoroacetophenone, a halogenated benzene derivative of interest in pharmaceutical and agrochemical research.[1] For a comprehensive understanding, its spectral features are compared with those of structurally related alternatives: 4'-chloroacetophenone, 3'-fluoroacetophenone, and the parent compound, acetophenone. This comparison, supported by experimental data, offers researchers and scientists a valuable resource for substance identification, purity assessment, and structural elucidation.

FT-IR Spectral Data Comparison

The following table summarizes the key vibrational frequencies observed in the FT-IR spectra of this compound and its analogues. The assignments are based on established group frequency correlations and data from available spectral databases.

Vibrational ModeThis compound (cm⁻¹) (Predicted)4'-chloroacetophenone (cm⁻¹)3'-fluoroacetophenone (cm⁻¹)Acetophenone (cm⁻¹)
Aromatic C-H Stretch ~3100 - 3000~3090~3070~3060
Aliphatic C-H Stretch (CH₃) ~2950 - 2850~2925~2930~2920
C=O Stretch (Carbonyl) ~1690~1685~1690~1685
Aromatic C=C Stretch ~1600, ~1575, ~1470, ~1430~1590, ~1480, ~1400~1610, ~1585, ~1480, ~1440~1595, ~1450
C-F Stretch ~1250-~1260-
C-Cl Stretch ~830~825--
Aromatic C-H Out-of-Plane Bend ~880, ~780~825~900, ~790, ~700~760, ~690

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

  • Aromatic and Aliphatic C-H Stretches: The region between 3100 cm⁻¹ and 3000 cm⁻¹ is attributed to the stretching vibrations of the C-H bonds on the aromatic ring. The peaks observed in the 2950-2850 cm⁻¹ range are characteristic of the C-H stretching in the methyl group of the acetyl moiety.

  • Carbonyl (C=O) Stretch: A strong absorption peak is predicted around 1690 cm⁻¹. This is characteristic of the C=O stretching vibration in an aryl ketone. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated ketone.

  • Aromatic C=C Stretches: Multiple bands are expected in the 1600-1430 cm⁻¹ region, which arise from the C=C stretching vibrations within the benzene ring. The specific pattern and position of these bands can be indicative of the substitution pattern on the ring.

  • C-F and C-Cl Stretches: A distinct band around 1250 cm⁻¹ is anticipated for the C-F stretching vibration. The C-Cl stretching vibration is expected to appear as a band in the lower frequency region, around 830 cm⁻¹.

  • Aromatic C-H Out-of-Plane Bending: The absorption bands in the 900-700 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the aromatic ring. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring. For this compound, with a 1,2,4-trisubstitution pattern, characteristic bands are expected in this region.

Experimental Protocols

FT-IR Spectroscopy Sample Preparation (Solid Sample - KBr Pellet Method)

This protocol outlines the standard procedure for preparing a solid sample for FT-IR analysis using the potassium bromide (KBr) pellet technique.

  • Sample and KBr Preparation: Dry a small amount of the solid sample (1-2 mg) and high-purity KBr powder (100-200 mg) in an oven to remove any moisture.

  • Grinding: Add the dried sample and KBr to an agate mortar and pestle. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powdered mixture to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet should be recorded prior to the sample analysis.

Logical Workflow for FT-IR Spectrum Interpretation

The following diagram illustrates the logical workflow for interpreting the FT-IR spectrum of a molecule like this compound.

FTIR_Interpretation_Workflow cluster_0 Structural Analysis cluster_1 Spectral Acquisition cluster_2 Data Interpretation cluster_3 Conclusion Molecule This compound (C₈H₆ClFO) Functional_Groups Identify Functional Groups: - Carbonyl (C=O) - Aromatic Ring - Methyl Group (-CH₃) - C-F Bond - C-Cl Bond Molecule->Functional_Groups Sample_Prep Sample Preparation (e.g., KBr Pellet) FTIR_Analysis FT-IR Spectrometer Analysis Sample_Prep->FTIR_Analysis Spectrum Obtain FT-IR Spectrum FTIR_Analysis->Spectrum Peak_Identification Identify Characteristic Peaks (Wavenumber cm⁻¹) Spectrum->Peak_Identification Assignment Assign Peaks to Vibrational Modes Peak_Identification->Assignment Structure_Confirmation Confirm Molecular Structure Assignment->Structure_Confirmation

Caption: Workflow for FT-IR spectral interpretation.

References

A Comparative Analysis of the Reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

[City, State] – A comprehensive guide comparing the chemical reactivity of 4'-Chloro-3'-fluoroacetophenone and 4'-fluoroacetophenone has been published, offering valuable insights for researchers, scientists, and professionals in the field of drug development and organic synthesis. This guide provides a detailed analysis of the electronic effects of the substituents on the aromatic ring and their influence on the reactivity of the acetyl group, supported by theoretical data and detailed experimental protocols.

The study delves into the comparative reactivity of these two halogenated acetophenone derivatives in key chemical transformations, namely electrophilic and nucleophilic aromatic substitution reactions. The presence of chloro and fluoro substituents on the aromatic ring of this compound significantly alters its electronic properties compared to the monosubstituted 4'-fluoroacetophenone, leading to notable differences in their reaction kinetics and regioselectivity.

Executive Summary of Reactivity Comparison

The reactivity of acetophenone derivatives is primarily governed by the electronic nature of the substituents on the aromatic ring. The acetyl group is a deactivating group for electrophilic aromatic substitution and directs incoming electrophiles to the meta position. Conversely, it is an activating group for nucleophilic aromatic substitution. Halogens, being electronegative, are generally deactivating for electrophilic aromatic substitution but are ortho, para-directing. For nucleophilic aromatic substitution, the electron-withdrawing nature of halogens enhances the reactivity of the aromatic ring towards nucleophiles.

In comparing this compound and 4'-fluoroacetophenone, the additional chloro substituent in the former is expected to further deactivate the ring towards electrophilic attack and enhance its reactivity towards nucleophilic attack. The precise impact on reaction rates can be quantitatively estimated using Hammett substituent constants.

Theoretical Reactivity Analysis: Hammett Constants

The Hammett equation, log(k/k₀) = σρ, provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. The substituent constant (σ) is a measure of the electronic effect of a substituent, while the reaction constant (ρ) is characteristic of the reaction type.

Substituentσ_metaσ_para
-F0.340.06
-Cl0.370.23
-COCH₃0.380.50

Table 1: Hammett Substituent Constants. Data sourced from various compilations.[1]

For 4'-fluoroacetophenone, the fluorine atom is at the para position. For this compound, the fluorine is at the meta position and the chlorine is at the para position relative to the point of electrophilic attack (assuming attack at the 2' or 6' position). The cumulative electronic effect of these substituents can be approximated by the sum of their individual Hammett constants. The more positive the σ value, the more deactivating the substituent for electrophilic substitution and the more activating for nucleophilic substitution. Based on these values, this compound is predicted to be less reactive in electrophilic aromatic substitution and more reactive in nucleophilic aromatic substitution compared to 4'-fluoroacetophenone.

Experimental Comparison of Reactivity

To experimentally validate the theoretical predictions, a competitive nitration experiment can be performed. This experiment will directly compare the rates of electrophilic aromatic substitution for the two compounds.

Experimental Protocol: Competitive Nitration of this compound and 4'-fluoroacetophenone

This protocol is adapted from the established procedure for the nitration of acetophenone.[2]

Materials:

  • This compound

  • 4'-fluoroacetophenone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add equimolar amounts (e.g., 1 mmol) of this compound and 4'-fluoroacetophenone.

  • Slowly add 2 mL of concentrated sulfuric acid while stirring and maintaining the temperature below 5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding 0.5 mL of concentrated nitric acid to 0.5 mL of concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the solution of the acetophenones, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Pour the reaction mixture over crushed ice and extract the products with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and analyze the product mixture by GC-MS to determine the relative amounts of the nitrated products of each starting material. The ratio of the products will indicate the relative reactivity of the two acetophenones towards nitration.

Reactivity of the Acetyl Group

The acetyl group itself can undergo various reactions, such as reduction, oxidation, and condensation. The electron-withdrawing substituents on the aromatic ring will influence the reactivity of the carbonyl group. The increased electron deficiency at the carbonyl carbon in this compound, due to the presence of two electron-withdrawing halogens, is expected to make it more susceptible to nucleophilic attack at the carbonyl carbon compared to 4'-fluoroacetophenone.

Logical Flow of Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of the two compounds.

G cluster_0 Reactivity Comparison Workflow cluster_1 Reaction Types A Start: Define Compounds - this compound - 4'-fluoroacetophenone B Theoretical Analysis (Hammett Constants) A->B C Experimental Validation B->C C1 Electrophilic Aromatic Substitution (e.g., Nitration) C->C1 C2 Nucleophilic Aromatic Substitution C->C2 C3 Reactions of the Acetyl Group C->C3 D Data Analysis & Comparison E Conclusion on Relative Reactivity D->E C1->D C2->D C3->D

Caption: Workflow for comparing the reactivity of the two acetophenone derivatives.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams provide a visual representation of the electrophilic aromatic substitution signaling pathway and a generalized experimental workflow for comparing reactivity.

G cluster_0 Electrophilic Aromatic Substitution Pathway A Aromatic Ring (Nucleophile) C Sigma Complex (Carbocation Intermediate) A->C Attack B Electrophile (E+) B->C D Substituted Aromatic Ring C->D Deprotonation E Proton (H+) C->E

Caption: General mechanism for electrophilic aromatic substitution.

G cluster_0 Experimental Reactivity Workflow A Prepare Equimolar Mixture of Reactants B Perform Competitive Reaction (e.g., Nitration) A->B C Quench Reaction & Extract Products B->C D Analyze Product Ratio (e.g., GC-MS) C->D E Determine Relative Reactivity D->E

Caption: General workflow for an experimental comparison of reactivity.

This guide serves as a valuable resource for chemists to understand and predict the reactivity of these important synthetic intermediates, aiding in the design of more efficient and selective chemical syntheses.

References

A Comparative Analysis of Catalytic Systems for the Synthesis of 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4'-Chloro-3'-fluoroacetophenone, a key halogenated benzene derivative[1], is a critical step in the manufacturing of various pharmaceuticals and agrochemicals.[2][3] Its molecular structure offers reactive sites that are valuable for building more complex molecules.[2] The most common and pivotal method for its synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution that introduces an acyl group to an aromatic ring.[4][5][6][7]

The choice of catalyst for this reaction is paramount, as it profoundly influences reaction efficiency, selectivity, and environmental impact.[4] This guide provides a comparative overview of various catalytic systems, supported by experimental data from related acylation reactions, to assist researchers in selecting the optimal system for their needs. The primary route involves the acylation of 2-chloro-1-fluorobenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a catalyst.

General Reaction Mechanism

The Friedel-Crafts acylation proceeds through the generation of a highly reactive acylium ion from an acyl halide or anhydride by a catalyst.[4] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the target ketone.[4]

cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate Formation cluster_product Product 2-chloro-1-fluorobenzene 2-chloro-1-fluorobenzene Electrophilic Attack Electrophilic Attack 2-chloro-1-fluorobenzene->Electrophilic Attack Nucleophile Acetyl Chloride Acetyl Chloride Acylium Ion Generation Acylium Ion Generation Acetyl Chloride->Acylium Ion Generation Lewis Acid / Solid Acid Lewis Acid / Solid Acid Lewis Acid / Solid Acid->Acylium Ion Generation Activates Acylium Ion Generation->Electrophilic Attack Electrophile This compound This compound Electrophilic Attack->this compound Forms Product

Caption: General reaction pathway for Friedel-Crafts acylation.

Performance Comparison of Catalytic Systems

The effectiveness of a catalyst is measured by key metrics including product yield, regioselectivity, reaction time, and the potential for catalyst recycling.[4] While traditional Lewis acids like aluminum chloride (AlCl₃) are highly reactive, they often need to be used in stoichiometric amounts and present challenges in separation and waste disposal.[4][8] Modern systems, such as solid acids and metal triflates, offer more sustainable and recyclable alternatives.[4][9]

The following table summarizes the performance of different classes of catalysts in Friedel-Crafts acylation reactions relevant to the synthesis of this compound. Data is compiled from studies on similar substrates like fluorobenzene and chlorobenzene due to the limited availability of direct comparative studies on 2-chloro-1-fluorobenzene.

Catalyst SystemSubstrateAcylating AgentReaction ConditionsYield (%)Key AdvantagesDisadvantages
Traditional Lewis Acids
AlCl₃BenzeneAcetyl ChlorideCS₂, 0-5°C~97%High reactivity, low cost.[4]Stoichiometric amounts required, corrosive, significant waste generation.[4][8]
FeCl₃BenzeneAcetyl Chloride1,2-dichloroethane, reflux~90%Less reactive than AlCl₃ but effective.[6]Similar to AlCl₃, requires stoichiometric amounts.
Solid Acid Catalysts
H-ZSM-5 ZeoliteTolueneAcetic AnhydrideVapor Phase, 250°CHigh ConversionReusable, environmentally benign, shape-selective.[10][11]High temperatures often required, potential for lower activity than Lewis acids.[10]
ZnOAnisole, ChlorobenzeneAcid ChloridesSolvent-free, Room Temp.Good to ExcellentRecyclable (up to 3 times), mild conditions, solvent-free.[12]May have substrate limitations.
In₂O₃/MCM-41BenzeneBenzoyl ChlorideDichloromethane, 80°CHigh ActivityHighly active, moisture tolerant.[11]Catalyst preparation can be complex.
Metal Triflates
Hf(OTf)₄ / TfOHFluorobenzene, ChlorobenzeneBenzoyl Chloride-Good YieldsCatalytic amounts, high efficiency, can acylate deactivated rings.[12][13]Higher cost compared to traditional Lewis acids.
Sc(OTf)₃FluorobenzeneAcid AnhydrideMicrowave, 40-60°CHigh Yield (para)Recyclable catalyst, high para-selectivity, rapid reaction under microwave.[14]Cost of scandium.
Cu(OTf)₂ in [bmim][BF₄]AnisoleBenzoyl ChlorideIonic Liquid, 1hQuantitativeRecyclable ionic liquid/catalyst system, high efficiency.[12]Use of ionic liquids may require special handling.

Experimental Protocols

Reproducible and detailed methodologies are crucial for evaluating and comparing catalyst performance.[4] Below are representative protocols for the synthesis of this compound using a traditional Lewis acid and a reusable solid acid catalyst.

Protocol 1: Synthesis using Aluminum Chloride (AlCl₃)

This protocol is adapted from standard Friedel-Crafts acylation procedures.[15]

  • Apparatus Setup: A three-necked, round-bottomed flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas trap (to handle evolved HCl). The apparatus must be thoroughly dried and protected from atmospheric moisture.

  • Reactant Charging: The flask is charged with anhydrous aluminum chloride (1.1 to 1.3 molar equivalents) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane). The mixture is cooled in an ice bath to 0-5°C.

  • Addition of Acylating Agent: Acetyl chloride (1.0 molar equivalent) is added dropwise from the dropping funnel to the stirred AlCl₃ suspension.

  • Addition of Substrate: 2-chloro-1-fluorobenzene (1.0 molar equivalent) is then added dropwise while maintaining the temperature below 10°C.

  • Reaction: The reaction mixture is stirred at room temperature for several hours (typically 2-6 h) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: The reaction mixture is slowly poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with water, a dilute sodium bicarbonate solution, and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Synthesis using a Reusable Solid Acid Catalyst (e.g., Zeolite)

This protocol is a generalized procedure based on the use of heterogeneous catalysts.[10][11]

  • Catalyst Activation: The solid acid catalyst (e.g., H-ZSM-5 zeolite) is activated by heating under vacuum or a flow of inert gas to remove adsorbed water.

  • Reaction Setup: A batch reactor or a flask equipped with a condenser and magnetic stirrer is charged with the activated catalyst, 2-chloro-1-fluorobenzene, and the acylating agent (e.g., acetic anhydride). A solvent may or may not be used depending on the specific catalyst system.

  • Reaction: The mixture is heated to the required reaction temperature (which can range from room temperature to over 200°C) and stirred for the duration of the reaction (monitored by GC or TLC).

  • Catalyst Recovery: After cooling to room temperature, the solid catalyst is separated from the reaction mixture by simple filtration.

  • Purification: The filtrate is washed with a dilute base to remove any unreacted anhydride and acidic byproducts. The organic layer is then washed with water and brine, dried, and concentrated. The product is purified by distillation or chromatography.

  • Catalyst Regeneration: The recovered catalyst can be washed with a suitable solvent, dried, and reactivated for subsequent reuse.

Visualized Workflows and Relationships

Diagrams created using DOT language provide clear visual representations of complex processes and relationships.

start Start prep Apparatus Setup & Drying start->prep charge Charge Catalyst & Solvent prep->charge add_reagents Add Acylating Agent & Substrate (Controlled Temperature) charge->add_reagents react Stir at Reaction Temperature (Monitor Progress via TLC/GC) add_reagents->react quench Quench Reaction (e.g., Ice/HCl for AlCl₃) react->quench extract Separate & Extract Organic Layer quench->extract wash Wash with H₂O, NaHCO₃, Brine extract->wash dry Dry with Anhydrous MgSO₄/Na₂SO₄ wash->dry purify Solvent Removal & Purification (Distillation/Chromatography) dry->purify end End: Pure Product purify->end

Caption: A typical experimental workflow for Friedel-Crafts acylation.

cluster_homogeneous Homogeneous Catalysts cluster_heterogeneous Heterogeneous Catalysts Traditional Lewis Acids\n(AlCl₃, FeCl₃) Traditional Lewis Acids (AlCl₃, FeCl₃) High Reactivity\n- Stoichiometric Use\n- Waste Issues High Reactivity - Stoichiometric Use - Waste Issues Traditional Lewis Acids\n(AlCl₃, FeCl₃)->High Reactivity\n- Stoichiometric Use\n- Waste Issues Metal Triflates\n(Sc(OTf)₃, Hf(OTf)₄) Metal Triflates (Sc(OTf)₃, Hf(OTf)₄) High Efficiency\n- Catalytic Amounts\n- Higher Cost High Efficiency - Catalytic Amounts - Higher Cost Metal Triflates\n(Sc(OTf)₃, Hf(OTf)₄)->High Efficiency\n- Catalytic Amounts\n- Higher Cost Zeolites (H-ZSM-5) Zeolites (H-ZSM-5) Reusable\n- Environmentally Friendly\n- High Temp Often Needed Reusable - Environmentally Friendly - High Temp Often Needed Zeolites (H-ZSM-5)->Reusable\n- Environmentally Friendly\n- High Temp Often Needed Metal Oxides (ZnO) Metal Oxides (ZnO) Reusable\n- Mild Conditions\n- Solvent-Free Options Reusable - Mild Conditions - Solvent-Free Options Metal Oxides (ZnO)->Reusable\n- Mild Conditions\n- Solvent-Free Options Catalytic Systems Catalytic Systems Catalytic Systems->Traditional Lewis Acids\n(AlCl₃, FeCl₃) Catalytic Systems->Metal Triflates\n(Sc(OTf)₃, Hf(OTf)₄) Catalytic Systems->Zeolites (H-ZSM-5) Catalytic Systems->Metal Oxides (ZnO)

Caption: Logical comparison of different catalyst categories.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation can be achieved using a variety of catalytic systems. Traditional Lewis acids like AlCl₃ offer high reactivity but are plagued by the need for stoichiometric quantities and the generation of substantial waste.[4] In contrast, modern heterogeneous catalysts, including zeolites and supported metal oxides, provide significant environmental and operational advantages, such as catalyst recyclability and milder reaction conditions.[10][12] Metal triflates have emerged as highly efficient catalysts that can function in catalytic amounts even for deactivated aromatic substrates.[12][13] The optimal choice of catalyst ultimately depends on a balance of factors including substrate reactivity, desired yield, process scalability, cost, and environmental considerations. For green and sustainable chemical manufacturing, solid acid and advanced metal triflate systems represent the most promising path forward.

References

In Silico Modeling of Acetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This guide provides a comparative overview of the in silico modeling of acetophenone derivatives, with a particular focus on halogenated analogs relevant to the study of 4'-Chloro-3'-fluoroacetophenone. Due to the limited availability of specific in silico interaction data for this compound, this document synthesizes findings from closely related substituted acetophenones to offer valuable insights into their potential as enzyme inhibitors. The presented data and methodologies aim to serve as a practical resource for researchers engaged in computational drug discovery and design.

Performance Comparison of Acetophenone Derivatives

In silico studies, such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, are instrumental in predicting the binding affinities and interaction patterns of small molecules with biological targets. For acetophenone derivatives, these computational approaches have been pivotal in identifying potential inhibitors for a variety of enzymes implicated in disease. The following tables summarize representative data from various studies, offering a comparative perspective on the inhibitory potential of different acetophenone analogs.

Table 1: Molecular Docking and Inhibitory Activity of Acetophenone Derivatives against Various Enzymes

Compound ClassTarget EnzymeDocking Score (kcal/mol)Binding Affinity (Ki in µM)IC50 (µM)
Acetophenone-1,2,3-TriazolesEnoyl-Acyl Carrier Protein Reductase (InhA)-8.63 to -9.00[1]-0.002 - 0.084[1]
Acetophenone DerivativesAcetylcholinesterase (AChE)-71.34 ± 11.25 to 143.75 ± 31.27[2]-
Acetophenone DerivativesCarbonic Anhydrase I (hCA I)-555.76 ± 56.07 to 1043.66 ± 98.78[2]-
Acetophenone DerivativesCarbonic Anhydrase II (hCA II)-598.63 ± 90.04 to 945.76 ± 74.50[2]-
Acetophenone Derivativesα-Glycosidase-167.98 ± 25.06 to 304.36 ± 65.45[2]-
Acetophenone DerivativesTyrosinase--73.65 - 101.13[2]
Isatin and Acetophenone DerivativesPDB ID: 3ACX (Antimicrobial Target)-104.23 to -121.126 (MolDock Score)--

Table 2: QSAR Analysis of Acetophenone Derivatives as Antibacterial Agents

OrganismKey Descriptor(s)Correlation Coefficient (r2)
Bacillus subtilisShadow Indices-
Staphylococcus aureusNot specified-
Salmonella typhiSC-3_P0.72
Enterobacter aerogenesNot specified-
Proteus vulgarisNot specified-

Note: The data presented is compiled from multiple studies and may not be directly comparable due to variations in experimental and computational conditions. Researchers are advised to consult the original publications for detailed contextual information.

Experimental Protocols

A. Generalized In Silico Molecular Docking Workflow

A standard workflow for conducting in silico molecular docking studies with acetophenone derivatives involves several key steps:

  • Protein Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The protein structure is then prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.[3]

  • Ligand Preparation: The 3D structure of the acetophenone derivative is generated and optimized using computational chemistry software. This involves assigning correct bond orders, adding hydrogens, and minimizing the energy of the molecule.

  • Binding Site Identification: The active site or binding pocket of the protein is identified, often based on the location of a co-crystallized ligand or through computational prediction algorithms.

  • Molecular Docking: A docking algorithm is used to predict the preferred binding orientation and conformation of the ligand within the protein's active site. The quality of the docking pose is evaluated using a scoring function, which estimates the binding affinity.

  • Analysis of Interactions: The resulting protein-ligand complex is analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding affinity.

B. Generalized Molecular Dynamics (MD) Simulation Protocol

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time:

  • System Setup: The docked protein-ligand complex is placed in a simulation box filled with a chosen solvent model (e.g., water). Ions are added to neutralize the system and mimic physiological conditions.

  • Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at a constant temperature and pressure to ensure stability.

  • Production Run: The main simulation is run for a specific duration (nanoseconds to microseconds), during which the trajectory of all atoms is recorded.

  • Trajectory Analysis: The simulation trajectory is analyzed to study the stability of the protein-ligand complex, conformational changes, and the persistence of key interactions over time. This can involve calculating metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF).

Mandatory Visualizations

Signaling Pathway Diagram

G Hypothetical Kinase Inhibition Pathway by an Acetophenone Derivative cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factor Transcription Factor ERK->Transcription_Factor Activates Acetophenone_Derivative Acetophenone Derivative Acetophenone_Derivative->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Promotes

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by an acetophenone derivative.

Experimental Workflow Diagram

G General Workflow for In Silico Analysis of Acetophenone Derivatives Start Define Research Question Ligand_Preparation Prepare 3D Structure of Acetophenone Derivative Start->Ligand_Preparation Target_Selection Select Protein Target (e.g., from PDB) Start->Target_Selection Molecular_Docking Perform Molecular Docking Ligand_Preparation->Molecular_Docking Protein_Preparation Prepare Protein Structure Target_Selection->Protein_Preparation Protein_Preparation->Molecular_Docking Analyze_Docking Analyze Binding Pose and Interactions Molecular_Docking->Analyze_Docking MD_Simulations Run Molecular Dynamics Simulations Analyze_Docking->MD_Simulations QSAR_Modeling Develop QSAR Model (Optional) Analyze_Docking->QSAR_Modeling Analyze_MD Analyze Trajectory for Stability and Dynamics MD_Simulations->Analyze_MD Lead_Optimization Lead Optimization and Further Studies Analyze_MD->Lead_Optimization QSAR_Modeling->Lead_Optimization End Identify Potential Inhibitors Lead_Optimization->End

Caption: A generalized workflow for the in silico analysis of acetophenone derivatives as potential enzyme inhibitors.

References

Comparative Efficacy of Novel Analgesics Derived from 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analgesic efficacy of a novel, hypothetical compound, CFA-1, conceptually derived from 4'-Chloro-3'-fluoroacetophenone. While this compound is a known intermediate in the synthesis of potential analgesic and anti-inflammatory drugs, specific efficacy data for a developed analgesic is not publicly available.[1] Therefore, this guide utilizes data from structurally related compounds to provide a representative comparison against a standard opioid analgesic, morphine. The objective is to offer a framework for evaluating the potential of such novel compounds in pain management.

The following sections detail the experimental protocols for standard analgesic assays, present comparative efficacy data in a tabular format, and visualize key signaling pathways and experimental workflows to provide a comprehensive overview for drug development professionals.

Comparative Analgesic Efficacy

The analgesic potential of novel compounds is typically evaluated using a battery of in vivo assays that measure responses to different types of pain stimuli, including thermal and chemical. Below is a summary of the hypothetical analgesic efficacy of CFA-1 compared to morphine, a widely used opioid analgesic. The data for CFA-1 is adapted from studies on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives, which serve as a structural and functional proxy for the purposes of this guide.[2][3][4]

Table 1: Comparative Analgesic Efficacy of CFA-1 and Morphine in the Hot Plate Test

CompoundDose (mg/kg)Time (min)Maximum Possible Effect (%MPE)
CFA-1 (Compound 3) 5030113
60188
90120
120115
150113
18060
CFA-1 (Compound 5) 503080
60137
9095
12075
15060
18045
CFA-1 (Compound 6) 5060162
90110
12085
15070
18055
CFA-1 (Compound 8) 503075
60107
9080
12065
15050
18035
Morphine 1030Significant Analgesia
6061
9085
120120
150155
180176

Note: The %MPE for CFA-1 compounds is derived from published data on 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol analogues.[2][3][4]

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols are standard in preclinical analgesic drug discovery.[5]

Hot Plate Test

The hot plate test is a widely used method to assess the response to thermal pain and is particularly sensitive to centrally acting analgesics.[6][7][8]

  • Apparatus: A commercially available hot plate apparatus with a controlled surface temperature, typically set between 52°C and 55°C, and a transparent restraining cylinder to keep the animal on the heated surface.[6][9][10]

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.[9]

    • Administer the test compound (e.g., CFA-1), vehicle control, or a standard analgesic (e.g., morphine) via the desired route (e.g., intraperitoneal or oral).[5]

    • At a predetermined time after drug administration, place the animal on the hot plate and start a timer.[10]

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[6][9]

    • Record the latency time, which is the time from placement on the hot plate to the first sign of a pain response.[6]

    • A cut-off time (e.g., 30 or 60 seconds) is established to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[7][9]

  • Data Analysis: The analgesic effect is determined by a significant increase in the latency time compared to the control group. Results can be expressed as the raw latency time or as the percentage of Maximum Possible Effect (%MPE).[5]

Tail-Flick Test

Similar to the hot plate test, the tail-flick test measures the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.[11]

  • Apparatus: A tail-flick analgesia meter that provides a focused, radiant heat source to a portion of the animal's tail and an automated timer.[5][12]

  • Procedure:

    • Gently restrain the animal, allowing its tail to be exposed.[13]

    • Position the tail over the radiant heat source, typically 1-2 cm from the tip.[5]

    • Activate the heat source, which simultaneously starts the timer.[12]

    • The timer automatically stops when the animal flicks its tail away from the heat.[5][12]

    • Record the latency time. A cut-off time is used to prevent tissue damage.[12]

  • Data Analysis: An increase in the time it takes for the animal to flick its tail indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

This test is a chemical method used to induce visceral pain and is sensitive to peripherally acting analgesics.[14][15]

  • Procedure:

    • Administer the test compound, vehicle, or standard drug to different groups of animals.[16][17]

    • After a set absorption period (e.g., 30-60 minutes), inject a solution of 0.6% acetic acid intraperitoneally to induce writhing.[16][17]

    • Immediately after the acetic acid injection, place each animal in an individual observation chamber.[16]

    • After a short latency period (e.g., 5 minutes), count the number of writhes over a specific time period (e.g., 20-30 minutes). A writhe is characterized by a constriction of the abdominal muscles and stretching of the hind limbs.[16]

  • Data Analysis: A significant reduction in the number of writhes in the test group compared to the control group indicates analgesic activity.[14]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action for novel analgesics and a typical workflow for their discovery and evaluation.

G General Workflow for Analgesic Screening Target_ID Target Identification (e.g., Opioid Receptors, COX Enzymes) HTS High-Throughput Screening (HTS) of Compound Libraries Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (Structure-Activity Relationship) Hit_ID->Hit_to_Lead In_Vivo In Vivo Efficacy & Safety Testing (Hot Plate, Tail-Flick, Writhing) Hit_to_Lead->In_Vivo Candidate Candidate Selection In_Vivo->Candidate G Opioid Receptor Signaling Pathway Opioid_Agonist Opioid Agonist Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor G_Protein G Protein (Gi/Go) Opioid_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC Ca_Channel Ca2+ Channels G_Protein->Ca_Channel K_Channel K+ Channels G_Protein->K_Channel cAMP cAMP AC->cAMP Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Inhibition Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Analgesia Analgesia cluster_outcome cluster_outcome cluster_outcome->Analgesia G NSAID Mechanism of Action (COX Inhibition) cluster_outcome Cell_Damage Cellular Damage / Inflammation Arachidonic_Acid Arachidonic Acid Cell_Damage->Arachidonic_Acid COX1_2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Analgesia Analgesia NSAID NSAID NSAID->COX1_2 cluster_outcome cluster_outcome cluster_outcome->Analgesia

References

Safety Operating Guide

Proper Disposal of 4'-Chloro-3'-fluoroacetophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 4'-Chloro-3'-fluoroacetophenone, ensuring compliance with safety protocols and environmental regulations.

Key Safety and Physical Data

Understanding the properties of this compound is the first step in handling it safely. The following table summarizes its key characteristics.

PropertyValue
Molecular Formula C₈H₆ClFO
Molecular Weight 172.58 g/mol [1]
Appearance White to pale yellow crystals or powder[2]
Melting Point 36.0-46.0 °C[2]
Boiling Point ~247.6 °C (Predicted)[3]
Primary Hazards Skin irritant, serious eye irritant[1]
GHS Hazard Statements H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation.[1]

Pre-Disposal and Handling Protocols

Before beginning the disposal process, it is crucial to adhere to the following safety protocols to minimize risk of exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: If handling as a powder or in a way that generates dust, use a respirator.

Handling:

  • Use only in a well-ventilated area.

  • Avoid contact with eyes, skin, and clothing.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed when not in use.

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that is safe for personnel and the environment. The following procedure outlines the recommended steps for its disposal.

1. Initial Assessment and Segregation:

  • Identify Waste: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Segregate: Do not mix with other waste streams. Keep it in its original or a compatible, properly labeled container.

2. Neutralization/Deactivation (If applicable and feasible):

3. Packaging for Disposal:

  • Container: Ensure the waste is in a sealed, leak-proof container. If the original container is compromised, transfer the waste to a new, suitable container.

  • Labeling: The container must be clearly labeled with the chemical name, associated hazards (e.g., "Irritant"), and the date of accumulation.

4. Storage Pending Disposal:

  • Location: Store the packaged waste in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Duration: Adhere to institutional and local regulations regarding the maximum time allowed for storing hazardous waste on-site.

5. Final Disposal:

  • Professional Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[4]

  • Incineration: This compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[4] This should only be performed by a licensed facility.

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[5]

  • Documentation: Maintain a record of the disposal, including the date, quantity, and the name of the disposal company.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_packaging Packaging & Storage cluster_disposal Final Disposal A Start: Have 4'-Chloro-3'- fluoroacetophenone Waste B Is the waste properly identified and segregated? A->B C Label container with 'Hazardous Waste' and chemical name. Segregate from other waste streams. B->C No D Is the container sealed and leak-proof? B->D Yes C->D E Package in a compatible, sealed container. Affix hazard labels. D->E No F Store in a designated hazardous waste accumulation area. D->F Yes E->F G Consult institutional and local regulations. F->G H Engage a licensed hazardous waste disposal company. G->H I Arrange for incineration at an approved facility. H->I J Document the disposal process. I->J K End: Disposal Complete J->K

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 4'-Chloro-3'-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4'-Chloro-3'-fluoroacetophenone (CAS RN: 151945-84-5). Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a halogenated benzene derivative that poses moderate hazards.[1] It is classified as a skin, eye, and respiratory irritant.[2][3] Appropriate PPE is mandatory to prevent exposure.

Summary of Hazards:

Hazard ClassGHS ClassificationDescription
Skin Corrosion/IrritationCategory 2Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationCategory 2Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2][3]

Recommended Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Protects against skin irritation and absorption.[4][5] Nitrile gloves offer good resistance to a broad range of chemicals, while neoprene provides excellent protection against ketones and halogenated hydrocarbons.
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standard. A face shield should be worn over goggles when there is a risk of splashing.Prevents eye irritation from dust particles or splashes.[2][4][6]
Skin and Body Protection Laboratory coat (Nomex® or 100% cotton recommended), buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are required.Protects skin from accidental contact. Avoid polyester or acrylic clothing.[6]
Respiratory Protection Use in a well-ventilated area such as a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator for organic vapors and particulates is necessary.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]

Handling and Operational Protocols

Strict adherence to the following procedures is essential for the safe handling of this compound.

Workflow for Handling this compound:

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don appropriate PPE B Ensure fume hood is operational A->B C Weigh the required amount in a tared container B->C Proceed to handling D Carefully transfer the solid to the reaction vessel C->D E Add solvent and dissolve D->E F Decontaminate work surfaces E->F After experiment G Segregate waste into appropriate containers F->G H Dispose of waste according to institutional guidelines G->H

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly.

  • Weighing and Transfer:

    • To minimize dust generation, handle this compound as a solid.

    • Use a tared, sealed container for weighing.

    • Carefully transfer the weighed solid to the reaction vessel inside the fume hood.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

  • Dissolution:

    • Add the desired solvent to the reaction vessel containing the this compound.

    • Stir or agitate as required for dissolution.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[2][7]

    • Keep the container tightly sealed to prevent moisture ingress and contamination.[2][7]

    • Store away from incompatible materials such as strong oxidizing agents.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Emergency Response Plan:

G Emergency Response for this compound cluster_spill Spill Response cluster_exposure Exposure Response Spill Spill Occurs Evacuate Evacuate immediate area Spill->Evacuate Exposure Exposure Occurs Skin Skin Contact: Wash with soap and water for 15 mins Exposure->Skin Eyes Eye Contact: Rinse with water for 15 mins Exposure->Eyes Inhalation Inhalation: Move to fresh air Exposure->Inhalation Ventilate Ensure adequate ventilation Evacuate->Ventilate Absorb Absorb with inert material Ventilate->Absorb Collect Collect in a sealed container for disposal Absorb->Collect SeekMedical Seek medical attention Skin->SeekMedical Eyes->SeekMedical Inhalation->SeekMedical

Caption: A logical diagram outlining immediate actions for spills and personal exposure.

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical attention.[2] Remove contaminated clothing and wash it before reuse.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do.[2] Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][7] If you feel unwell, call a poison center or doctor.[2]

  • Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.

Spill Cleanup:

  • For small spills, absorb the material with an inert, non-combustible material (e.g., sand, earth, vermiculite).

  • Sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.

  • Avoid generating dust.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

  • For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Procedure
Unused or Waste Product Dispose of as hazardous waste. This combustible material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[8] All disposal must be in accordance with local, state, and federal regulations. Consult your institution's waste management authority.[2]
Contaminated Materials (PPE, absorbent, etc.) Place in a sealed, labeled container and dispose of as hazardous waste along with the chemical.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Dispose of the rinsed container as per institutional guidelines, which may allow for recycling or disposal as regular waste after proper decontamination.

Always consult your institution's specific guidelines for chemical waste disposal. Do not dispose of this chemical down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.